CY5.5-COOH chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H43ClN2O2 |
|---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;hydrochloride |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CY5.5-COOH chloride chemical structure and IUPAC name
This guide provides a detailed overview of the chemical structure and systematic nomenclature of CY5.5-COOH chloride, a reactive derivative of the far-red fluorescent dye CY5.5-COOH. This information is intended for researchers, scientists, and professionals in the field of drug development and bioimaging who utilize fluorescent probes.
Chemical Identity of CY5.5-COOH and its Acyl Chloride Derivative
CY5.5-COOH is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine bridge.[][2] Specifically, it belongs to the benzo-annelated indocyanine group and is functionalized with a carboxylic acid group, typically at the end of an alkyl chain attached to one of the nitrogen atoms.[3][4] This carboxylic acid moiety allows for conjugation to other molecules, such as proteins, peptides, and nucleic acids, after activation.[5]
"this compound," also known as Cyanine5.5 carboxylic acid chloride, is the activated form of CY5.5-COOH, where the carboxylic acid's hydroxyl group (-OH) is replaced by a chlorine atom (-Cl), forming an acyl chloride.[6] This transformation converts the carboxyl group into a highly reactive species, enabling efficient coupling with nucleophiles like primary amines.
Chemical Structure
The chemical structure of this compound is based on the common backbone of the CY5.5 dye. The following is a representative structure:
Figure 1: Chemical Structure of this compound
Caption: The structure shows two benzo[e]indole rings connected by a pentamethine chain. One of the indole (B1671886) nitrogen atoms is attached to a hexanoic acid chain that has been converted to a hexanoyl chloride.
IUPAC Nomenclature
The systematic naming of complex dyes according to IUPAC rules can be challenging, and often the common name is used in literature and commercial products. However, a systematic name can be derived.
-
CY5.5-COOH (Starting Material): 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl-[3]
-
This compound: Based on the structure where the carboxylic acid is converted to an acyl chloride, the IUPAC name is: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoyl chloride [4]
This name reflects the hexanoyl chloride functional group that results from the activation of the hexanoic acid side chain.
Physicochemical and Spectral Properties
Quantitative data for CY5.5-COOH, the parent molecule, is summarized below. As this compound is a reactive intermediate, its properties are typically not characterized in the same detail.
| Property | Value | Source |
| Molecular Formula | C40H43ClN2O2 | [4][7] |
| Molecular Weight | 619.2 g/mol | [4] |
| Excitation Maximum (λex) | ~673-675 nm | [7][8] |
| Emission Maximum (λem) | ~694-707 nm | [7][9] |
| Molar Extinction Coefficient | ~209,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield | ~0.2 | [7] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [7] |
Methodologies and Protocols
As this document focuses on the core identity of this compound, detailed experimental protocols are beyond its scope. However, the conversion of the carboxylic acid to the acyl chloride is a standard organic chemistry procedure. A general workflow is outlined below.
References
- 2. Cyanine - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 6. medkoo.com [medkoo.com]
- 7. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
A Technical Guide to the Photophysical Properties of CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of CY5.5-COOH chloride, a widely used near-infrared (NIR) fluorescent dye. This document details its spectral characteristics, offers standardized experimental protocols for their determination, and presents visual workflows for its characterization and application in bioimaging.
Core Photophysical and Chemical Properties
This compound is a cyanine (B1664457) dye characterized by its intense fluorescence in the near-infrared spectrum, a region favorable for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The carboxylic acid group allows for its use as a non-reactive control or for subsequent activation (e.g., to an NHS ester) for covalent labeling of biomolecules.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical and chemical data for this compound, compiled from various sources.
| Property | Value |
| Chemical Formula | C₄₀H₄₃ClN₂O₂ |
| Molecular Weight | 619.23 g/mol |
| Appearance | Dark blue powder |
| Solubility | Freely soluble in DMSO, DMF, methanol, and chloroform; poorly soluble in water. |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
| Photophysical Property | Value Range |
| Excitation Maximum (λex) | 673 - 684 nm |
| Emission Maximum (λem) | 703 - 710 nm |
| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 |
Experimental Protocols
Detailed methodologies for the characterization of the photophysical properties of this compound are provided below. These protocols are adapted from standard fluorometric procedures.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, based on the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound and dissolve it in a precise volume (e.g., 1 mL) of DMSO to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in DMSO. Aim for concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Absorbance Measurement:
-
Use DMSO as the blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of each dilution from approximately 500 nm to 800 nm to identify the wavelength of maximum absorbance (λmax).
-
Record the absorbance of each solution at λmax.
-
-
Calculation:
-
Plot a graph of absorbance at λmax versus concentration (in mol/L).
-
The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.
-
Determination of Fluorescence Spectra
Fluorescence excitation and emission spectra are crucial for defining the optimal wavelengths for imaging experiments.
Materials:
-
This compound solution in DMSO (from Protocol 1, diluted to an absorbance of ~0.1 at λmax)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax (e.g., 675 nm).
-
Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 685 nm to 800 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the determined λem (e.g., 705 nm).
-
Scan the excitation wavelengths over a range that includes the absorption profile (e.g., 600 nm to 690 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum.
-
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound solution in DMSO
-
A suitable quantum yield standard (e.g., a dye with a known quantum yield in the same spectral region and solvent)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare a series of dilutions for both the this compound and the standard in the same solvent (DMSO). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure and record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent (since the solvent is the same, this term is often 1).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the characterization and use of this compound.
Caption: Workflow for photophysical characterization of CY5.5-COOH.
CY5.5-COOH Chloride: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective application in bioimaging and other fluorescence-based assays. This document outlines its excitation and emission spectra, provides detailed experimental protocols for spectral characterization, and presents a typical workflow for its use in cellular imaging.
Core Photophysical Properties
This compound is a fluorescent dye that exhibits a narrow absorption spectrum and high sensitivity, making it a valuable tool for bioimaging and disease diagnosis.[1] Its fluorescence emission is less susceptible to autofluorescence from biological samples, a common issue with dyes that excite at shorter wavelengths. The key spectral properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 673 - 684 nm | [2] |
| Emission Maximum (λem) | 707 - 710 nm | [1][2] |
| Extinction Coefficient (ε) | ~209,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [2] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. Limited aqueous solubility. | [2] |
Experimental Protocol: Determination of Excitation and Emission Spectra
This section provides a detailed methodology for characterizing the excitation and emission spectra of this compound.
1. Materials and Reagents:
-
This compound
-
Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS))
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
2. Preparation of Stock Solution:
-
Due to its limited aqueous solubility, prepare a stock solution of this compound in an organic solvent like DMSO at a concentration of 1-10 mM.
-
Protect the stock solution from light and store at -20°C.
3. Preparation of Working Solutions:
-
Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration suitable for fluorescence measurements. The optimal concentration is typically in the low micromolar (µM) range to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent.
4. Measurement of Excitation Spectrum:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 710 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 700 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).
5. Measurement of Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 678 nm).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
6. Data Analysis:
-
Subtract the background fluorescence of the blank sample from the spectra of the this compound solution.
-
Normalize the spectra to the peak intensity for clear visualization and comparison.
Experimental Workflow: Cellular Imaging with this compound
The following diagram illustrates a typical experimental workflow for utilizing this compound in cellular imaging applications. This workflow outlines the key steps from cell preparation to image analysis.
Caption: Cellular imaging workflow using this compound.
Signaling Pathways and Applications in Drug Development
While this compound is a versatile fluorescent label, it does not inherently participate in specific signaling pathways. Instead, its utility lies in its ability to be conjugated to various molecules, such as antibodies, peptides, or small molecule drugs, to visualize and track their distribution and localization within biological systems.
In drug development, this compound and its derivatives are instrumental in:
-
Target Engagement Studies: By labeling a drug candidate, researchers can visualize its interaction with its cellular target.
-
Pharmacokinetic and Biodistribution Studies: The in vivo distribution and clearance of a drug can be monitored in real-time using whole-body imaging techniques.
-
High-Throughput Screening: Labeled probes can be used to develop fluorescence-based assays for screening large compound libraries.
-
Tumor Imaging: When conjugated to tumor-targeting ligands, this compound can be used for the specific visualization of cancerous tissues.
The logical relationship for its application in targeted drug delivery can be visualized as follows:
Caption: Logic of targeted drug delivery using this compound.
References
CY5.5-COOH Chloride: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. This document details the physicochemical properties, experimental protocols for characterization and application, and workflows for its use in molecular imaging.
Core Properties of this compound
This compound is a member of the cyanine (B1664457) dye family, characterized by its high molar extinction coefficient and fluorescence emission in the near-infrared spectrum.[1][2] These properties make it an ideal candidate for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[3] The carboxylic acid functional group allows for covalent conjugation to a variety of biomolecules, including proteins, peptides, and antibodies, enabling their visualization and tracking.
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below. It is important to note that the molar extinction coefficient and quantum yield can be influenced by the solvent environment.[4]
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [1][4] |
| Excitation Maximum (λex) | ~675 nm | [5] |
| Emission Maximum (λem) | ~694 nm | [5] |
| Molecular Weight | ~619.2 g/mol | N/A |
| Quantum Yield (Φ) | ~0.28 | N/A |
| Solubility | Soluble in organic solvents (DMSO, DMF) | [5] |
Experimental Protocols
This section provides detailed methodologies for the determination of the molar extinction coefficient of this compound and a general protocol for its conjugation to proteins for imaging applications.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the substance.
Materials:
-
This compound
-
Spectrophotometer-grade solvent (e.g., DMSO, methanol)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax ~675 nm) using the spectrophotometer. Use the pure solvent as a blank.
-
Plot a calibration curve: Plot the measured absorbance values against the corresponding concentrations.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Logical Flow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Protein Labeling with this compound
This protocol describes a general method for conjugating this compound to a protein via its primary amines (e.g., lysine (B10760008) residues) using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M MES, pH 6.0)
Procedure:
-
Activate the dye: Dissolve this compound, NHS, and EDC in anhydrous DMSO. The molar ratio of CY5.5-COOH:NHS:EDC should be approximately 1:1.2:1.2. Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
Prepare the protein: Dissolve the protein in the reaction buffer at a suitable concentration.
-
Conjugation reaction: Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 is common. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~675 nm).
Applications in Biomedical Research
The unique spectral properties of this compound make it a valuable tool for a range of biomedical applications, particularly in the field of in vivo imaging.
In Vivo Fluorescence Imaging
Conjugating this compound to targeting moieties such as antibodies, peptides, or small molecules allows for the visualization of specific biological targets in living organisms.[3] The near-infrared emission of CY5.5 enables deep tissue imaging with high signal-to-noise ratios, making it suitable for preclinical studies in cancer research, drug delivery, and diagnostics.[6][7]
General Workflow for a Targeted In Vivo Imaging Experiment
Caption: Workflow for targeted in vivo fluorescence imaging.
Conclusion
This compound is a versatile and powerful near-infrared fluorescent probe for biomedical research. Its favorable spectroscopic properties, coupled with the ability to be conjugated to a wide range of biomolecules, have established it as a key tool for in vivo imaging and other fluorescence-based assays. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies. As with any fluorescent probe, careful optimization of labeling and imaging conditions is crucial for obtaining reliable and reproducible results. The continued development of cyanine dyes and their conjugates holds great promise for advancing our understanding of biological processes and for the development of new diagnostic and therapeutic strategies.[7][8]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Yield of CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield and photophysical properties of CY5.5-COOH chloride, a widely used near-infrared (NIR) fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescent probes for imaging and quantification.
Introduction to this compound
This compound is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain linking two nitrogen-containing heterocyclic moieties. The carboxylic acid (-COOH) functional group allows for covalent conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides, making it a versatile tool for fluorescent labeling. Its fluorescence in the near-infrared spectrum (approximately 675-710 nm) is particularly advantageous for biological applications due to reduced background autofluorescence from tissues and deeper tissue penetration of light. The "chloride" in the name refers to the counter-ion associated with the cationic dye structure and generally does not significantly impact its photophysical properties in solution.
Photophysical Properties and Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed photons into emitted photons. It is a ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is desirable for sensitive detection in various applications.
The photophysical properties of CY5.5-COOH are influenced by its molecular structure and the surrounding environment, such as the solvent polarity and viscosity. For CY5.5 carboxylic acid, the quantum yield is consistently reported to be approximately 0.2 in common solvents like DMSO and DMF.[1][2] The quantum yield of the closely related Cy5.5 NHS ester is reported to be in the range of 0.2 to 0.28.[3][4][5][6] It is important to note that the quantum yield can change upon conjugation to a biomolecule or when the dye is in a different microenvironment.
Quantitative Data Summary
The table below summarizes the key photophysical properties of CY5.5 carboxylic acid and its N-hydroxysuccinimide (NHS) ester derivative for easy comparison.
| Property | CY5.5 Carboxylic Acid | CY5.5 NHS Ester | Reference(s) |
| Quantum Yield (Φ) | 0.2 | 0.2 - 0.28 | [1][2][3][4][5][6] |
| Excitation Max (λex) | ~673 nm | ~673 - 675 nm | [1][4][6] |
| Emission Max (λem) | ~707 nm | ~694 - 707 nm | [1][4][6] |
| Molar Extinction Coeff. | ~209,000 M⁻¹cm⁻¹ | ~190,000 - 209,000 M⁻¹cm⁻¹ | [1][4][6] |
| Solubility | DMSO, DMF, DCM | DMSO, DMF, DCM | [1][4] |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound sample
-
Quantum yield standard (e.g., Cresyl Violet or another well-characterized dye with emission in a similar spectral region)
-
High-purity solvent (e.g., ethanol, methanol, or DMSO, ensuring both sample and standard are soluble)
-
Volumetric flasks and micropipettes
Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of both the this compound sample and the quantum yield standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances to prepare would be 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the sample and the standard. Ensure the emission range is set to capture the entire fluorescence profile of both compounds.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits for both the sample (Grad_X) and the standard (Grad_S).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (η_X² / η_S²)
Where:
-
Φ_S is the known quantum yield of the standard.
-
Grad_X and Grad_S are the gradients of the plots for the sample and standard, respectively.
-
η_X and η_S are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling a target molecule with this compound and subsequent purification and analysis.
Caption: Workflow for bioconjugation with this compound.
Applications in Research and Drug Development
The favorable photophysical properties of this compound, particularly its high molar extinction coefficient and reasonable quantum yield in the NIR window, make it a valuable tool in various research and development areas:
-
In Vivo Imaging: The NIR fluorescence allows for deep tissue imaging in small animal models to track the biodistribution of labeled drugs, antibodies, or nanoparticles.
-
Fluorescence Microscopy: Used for labeling and visualizing specific proteins or cellular structures in fixed or live cells.
-
Flow Cytometry: Conjugated to antibodies for the detection and quantification of specific cell populations.
-
High-Throughput Screening: Employed in fluorescence-based assays for drug discovery.
Conclusion
This compound is a robust and versatile near-infrared fluorophore with a well-characterized quantum yield. Its utility in labeling a wide range of biomolecules makes it an indispensable tool for researchers in both academic and industrial settings. Understanding its photophysical properties and the methodologies for their measurement is crucial for obtaining reliable and quantitative data in fluorescence-based applications.
References
- 1. An NIR-emitting cyanine dye with pyridinium groups: the impact of regio-bond connection on the photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Solubility and Handling of CY5.5-COOH Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of CY5.5-COOH chloride, a widely used near-infrared fluorescent dye. This document outlines its solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers, provides detailed experimental protocols for its dissolution and use, and presents logical workflows for its application in biomedical research.
Core Topic: this compound Solubility
This compound is a non-sulfonated cyanine (B1664457) dye characterized by its hydrophobicity. Its solubility is a critical factor for its effective use in labeling biomolecules and in imaging applications.
Data Presentation: Quantitative Solubility
The solubility of this compound is significantly higher in organic solvents compared to aqueous solutions. The following table summarizes the available quantitative data.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL[1] | 85.80 mM[1] | Ultrasonic assistance may be required for complete dissolution. The hygroscopic nature of DMSO can impact solubility; using newly opened, anhydrous DMSO is recommended.[1] |
| Water | < 1 mg/L[2][3] | < 1 µM[2][3] | Practically insoluble.[2][3] |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low (quantitative data not readily available) | - | For use in aqueous buffers, a co-solvent is necessary. The dye is typically first dissolved in an organic solvent like DMSO and then added to the buffer.[4][5] |
| Other Organic Solvents | Soluble | - | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM).[6][7] |
It is important to note that while this compound is often used in aqueous environments for bioconjugation, this is typically achieved by introducing a small volume of a concentrated stock solution in an organic solvent into the aqueous medium.[4][5] The final concentration in the aqueous buffer is usually low and may not represent the true solubility limit, but rather a working concentration that avoids immediate precipitation.[4]
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
A concentrated stock solution in DMSO is the standard starting point for most applications.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Microcentrifuge tubes
Protocol:
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Mix thoroughly by vortexing.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for short intervals.
-
Store the stock solution at -20°C or -80°C, protected from light.[8] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8]
Protocol for Preparing a Working Solution for In Vivo Imaging
For in vivo applications, a formulation that enhances solubility and biocompatibility is often required. The following is an example protocol using co-solvents.
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, the following steps can be taken for a 1 mL final volume:
-
Add 100 µL of a 50 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this working solution fresh on the day of use.
Mandatory Visualizations
Experimental Workflow for Biomolecule Labeling
The following diagram illustrates a typical workflow for labeling a protein with this compound. This process involves the activation of the carboxylic acid group, which is not explicitly detailed in the search results but is a necessary step for conjugation to primary amines on a protein.
Caption: Workflow for covalent labeling of proteins with CY5.5-COOH.
Logical Relationship for In Vivo Imaging Experiment
This diagram outlines the logical steps involved in conducting an in vivo imaging study using a CY5.5-labeled targeting agent.
Caption: Logical workflow for an in vivo fluorescence imaging study.
References
- 1. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 2. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
The Inner Workings of a Near-Infrared Star: A Technical Guide to the Fluorescence of CY5.5 Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of fluorescence for CY5.5, a prominent member of the cyanine (B1664457) dye family. Widely utilized in various scientific domains, from single-molecule studies to in vivo imaging, a thorough understanding of its photophysical properties is paramount for the successful design and interpretation of experiments. This document provides a detailed exploration of the principles governing CY5.5 fluorescence, quantitative data for key parameters, comprehensive experimental protocols, and visual representations of the underlying processes.
Core Principles of CY5.5 Fluorescence
The fluorescence of CY5.5, like other cyanine dyes, is fundamentally governed by the electronic structure of its polymethine chain—a series of conjugated double bonds—flanked by two nitrogen-containing heterocyclic rings.[1] This extended π-electron system is the chromophore responsible for the dye's ability to absorb and emit light in the near-infrared (NIR) region of the electromagnetic spectrum.[2] The process can be dissected into several key stages, best illustrated by a Jablonski diagram.
Upon absorbing a photon of light with energy matching the difference between its electronic ground state (S₀) and an excited singlet state (S₁ or S₂), the CY5.5 molecule is rapidly promoted to a higher energy level. This excitation event occurs on a femtosecond timescale. Following excitation, the molecule quickly loses any excess vibrational energy to its surroundings as heat, a non-radiative process known as vibrational relaxation and internal conversion, settling into the lowest vibrational level of the first excited singlet state (S₁).
From this relaxed excited state, the molecule can return to the ground state through one of several pathways. The emissive pathway, fluorescence, involves the release of a photon. Due to the energy lost during vibrational relaxation, this emitted photon is of lower energy and thus longer wavelength than the absorbed photon, a phenomenon known as the Stokes shift.
However, fluorescence is not the only decay pathway. Non-radiative processes compete with fluorescence and can significantly impact the dye's brightness. For cyanine dyes like CY5.5, a primary non-radiative decay mechanism is cis-trans photoisomerization around the polymethine chain. This rotation provides a route for the molecule to return to the ground state without emitting light, thereby reducing the fluorescence quantum yield. The efficiency of this process is highly dependent on the molecular environment, particularly the viscosity of the solvent. In more viscous environments, this rotation is hindered, leading to an increase in fluorescence intensity.
Quantitative Photophysical Properties of CY5.5
The performance of CY5.5 as a fluorescent probe is defined by several key quantitative parameters. The following table summarizes these properties, providing a valuable reference for experimental design and data analysis.
| Property | Value | Unit | Reference(s) |
| Excitation Maximum (λex) | ~675 - 684 | nm | [3][4] |
| Emission Maximum (λem) | ~694 - 710 | nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 | M-1cm-1 | [3][5] |
| Fluorescence Quantum Yield (Φf) | ~0.2 - 0.28 | - | [3][4] |
| Fluorescence Lifetime (τ) | ~1.0 | ns |
Key Experimental Protocols
Accurate characterization of CY5.5 fluorescence is crucial for its effective application. Below are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance and fluorescence emission.
Materials:
-
CY5.5 dye stock solution (e.g., in DMSO)
-
Spectroscopic grade solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of CY5.5 in the desired solvent. The concentration should be low enough to ensure the absorbance at the maximum wavelength is below 0.1 to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 500-800 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λex.
-
Scan the emission spectrum over a range that includes the expected emission maximum (e.g., 680-850 nm).
-
Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To measure the efficiency of the fluorescence process.
Materials:
-
CY5.5 solution of known absorbance
-
A standard fluorophore with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer with corrected emission spectra capabilities
Procedure:
-
Prepare a series of five to six dilute solutions of both the CY5.5 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.01 to 0.1.[6]
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the CY5.5 sample and the reference standard.
-
Determine the slope of the linear fit for each plot.
-
Calculate the quantum yield of the CY5.5 sample using the following equation:
Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)
Where Φ is the quantum yield, "Slope" is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[7]
Visualizing the Mechanisms
To further elucidate the processes governing CY5.5 fluorescence, the following diagrams, generated using the DOT language, provide a visual representation of the key signaling pathways and experimental workflows.
Caption: Jablonski diagram illustrating the photophysical processes of CY5.5.
Caption: Experimental workflow for characterizing CY5.5 fluorescence.
Caption: Mechanisms of fluorescence quenching for CY5.5.
Environmental Influences on CY5.5 Fluorescence
The fluorescence of CY5.5 is not an intrinsic, immutable property but is highly sensitive to its local environment. Understanding these influences is critical for the accurate interpretation of experimental data, particularly in complex biological systems.
-
Solvent Polarity and Viscosity: As previously mentioned, increasing solvent viscosity restricts the non-radiative cis-trans isomerization, leading to a higher fluorescence quantum yield. The polarity of the solvent can also influence the spectral properties of the dye, potentially causing shifts in the excitation and emission maxima.
-
pH: The fluorescence of CY5.5 is generally stable over a wide physiological pH range. However, extreme pH values can alter the chemical structure of the dye and affect its fluorescence.
-
Proximity to Other Molecules (Quenching): The fluorescence of CY5.5 can be diminished or "quenched" by various mechanisms. Aggregation of dye molecules can lead to the formation of non-fluorescent H-dimers. Furthermore, proximity to specific molecules, known as quenchers, can lead to non-radiative energy transfer, such as Förster Resonance Energy Transfer (FRET), effectively turning off the fluorescence. Environmental factors such as high levels of ozone have also been shown to degrade Cy5, leading to a loss of fluorescence.
By understanding the fundamental mechanism of fluorescence, the key photophysical parameters, and the influence of the surrounding environment, researchers can harness the full potential of CY5.5 as a powerful tool in their scientific endeavors. This guide provides a solid foundation for both novice and experienced users to optimize their experimental designs and confidently interpret their fluorescence data.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine 5.5 monosuccinimidyl ester [equivalent to Cy5.5® NHS ester] | AAT Bioquest [aatbio.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. agilent.com [agilent.com]
- 7. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Carboxyl Functional Group in CY5.5-COOH for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cyanine (B1664457) dye CY5.5-COOH, with a specific focus on the properties and reactivity of its terminal carboxyl functional group. This information is intended to assist researchers in the effective utilization of this near-infrared (NIR) fluorescent probe for bioconjugation, cellular imaging, and in vivo studies.
Physicochemical Properties of CY5.5-COOH
CY5.5-COOH is a versatile fluorescent dye characterized by its bright emission in the near-infrared spectrum, which allows for deep tissue penetration and minimal autofluorescence in biological samples.[1][2] The key physicochemical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [3] |
| Molecular Weight | 619.23 g/mol | [3] |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694-710 nm | [1][4] |
| Molar Extinction Coefficient | ~209,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield | ~0.2 | [5] |
| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); Limited aqueous solubility | [1][6] |
| Appearance | Dark blue powder | [7] |
The Carboxyl Functional Group: Reactivity and pKa
The terminal carboxylic acid (-COOH) is the key functional group in CY5.5-COOH for covalent attachment to biomolecules.[8] This group can be chemically activated to react with primary amines (-NH₂) present on proteins, peptides, and other biological macromolecules to form stable amide bonds.[1]
Experimental Protocols
Activation of the Carboxyl Group using EDC/NHS Chemistry
The most common method for activating the carboxyl group of CY5.5-COOH for conjugation to primary amines is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9] This two-step process (illustrated in the workflow diagram below) enhances coupling efficiency and stability of the amine-reactive intermediate.[9]
Materials:
-
CY5.5-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel protected from light
Procedure:
-
Prepare CY5.5-COOH Solution: Dissolve CY5.5-COOH in a minimal amount of anhydrous DMF or DMSO.
-
Prepare EDC/NHS Solution: Immediately before use, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical molar ratio is a 2-5 fold molar excess of EDC and NHS over CY5.5-COOH.
-
Activation Reaction: Add the EDC/NHS solution to the CY5.5-COOH solution. The reaction mixture should be incubated for 15-30 minutes at room temperature, protected from light.
Protein Labeling with Activated CY5.5-COOH
Materials:
-
Activated CY5.5-NHS ester solution (from section 3.1)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Procedure:
-
Prepare Protein Solution: The protein should be at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with a suitable buffer like PBS.
-
Adjust pH: Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Conjugation Reaction: Add the activated CY5.5-NHS ester to the protein solution. The molar ratio of dye to protein typically ranges from 10:1 to 20:1. The reaction is incubated for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
Quench Reaction: Add the quenching solution to stop the reaction by reacting with any unreacted NHS esters.
Purification of CY5.5-Protein Conjugates
Purification is essential to remove unconjugated CY5.5, which can interfere with downstream applications. Size exclusion chromatography (SEC) is a common and effective method.
Materials:
-
SEC column (e.g., Sephadex G-25)
-
Elution Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the Column: Equilibrate the SEC column with at least 5 column volumes of Elution Buffer.
-
Load Sample: Apply the quenched reaction mixture to the top of the column.
-
Elute: Elute the conjugate with the Elution Buffer. The larger CY5.5-protein conjugate will elute first, while the smaller, unconjugated dye will be retained and elute later.
-
Collect Fractions: Collect the colored fractions corresponding to the labeled protein.
References
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. drmr.com [drmr.com]
- 8. assaygenie.com [assaygenie.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
CY5.5-COOH chloride CAS number and molecular weight
An In-depth Technical Guide to CY5.5-COOH Chloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent dye. This document details its physicochemical properties, and applications, and provides an example of a typical experimental workflow.
Core Properties of this compound
This compound is a cyanine (B1664457) dye characterized by its carboxylic acid group, which can be used for conjugation to biomolecules, and its chloride salt form. It is a valuable tool in various bioimaging and diagnostic applications due to its excellent spectral properties in the NIR spectrum, which minimizes background fluorescence from biological tissues.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound (Cyanine 5.5 carboxylic acid chloride) | [1][2] |
| CAS Number | 2410537-32-3 | [1][2] |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [3][4] |
| Molecular Weight | ~619.2 g/mol | [3][5] |
| Excitation Maximum | ~673 nm | [4][6] |
| Emission Maximum | ~707-710 nm | [1][2][4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited aqueous solubility.[4][5] |
Note: Variations in reported molecular weights and CAS numbers may exist across different suppliers and for different salt forms or isomers.
Applications in Research and Development
This compound's properties make it suitable for a range of applications:
-
Bioimaging: Its NIR fluorescence allows for deep-tissue imaging with reduced scattering and absorption from endogenous molecules.[1][2][7]
-
Disease Diagnosis: The dye can be conjugated to targeting moieties (e.g., antibodies, peptides) to specifically label and visualize diseased tissues, such as tumors.
-
Microplastic Toxicity Studies: It has been used to label microplastics to track their biodistribution and assess their toxicity in biological systems.[1]
Experimental Protocols: A General Workflow for Bioconjugation
The carboxylic acid group of CY5.5-COOH allows for its covalent linkage to primary amines on biomolecules like proteins or antibodies. This is typically achieved through carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Biomolecule of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Activation of CY5.5-COOH:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO.
-
Add a molar excess of EDC and NHS to the CY5.5-COOH solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Conjugation to Biomolecule:
-
Add the activated CY5.5-NHS ester solution to the biomolecule solution.
-
The molar ratio of dye to biomolecule should be optimized for the specific application.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled biomolecule.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength (~675 nm) and the protein's absorbance wavelength (280 nm).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the bioconjugation process.
Caption: Workflow for the conjugation of CY5.5-COOH to a biomolecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 5. omichem.com [omichem.com]
- 6. Cy5.5 | 210892-23-2 [chemicalbook.com]
- 7. This compound (Cyanine 5.5 carboxylic acid chloride) | Fluorescent Dye | 2410537-32-3 | Invivochem [invivochem.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling with CY5.5-COOH Chloride for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine (B1664457) 5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging due to its excellent photophysical properties. Its emission in the NIR spectrum (~694 nm) minimizes autofluorescence from biological samples, allowing for high signal-to-noise ratios in applications such as fluorescence microscopy and in vivo imaging.[1][2] The CY5.5-COOH chloride variant is a reactive form of the dye designed for covalent labeling of biomolecules. This document provides a detailed protocol for the conjugation of this compound to proteins, purification of the conjugate, and considerations for subsequent microscopy applications.
Principle of the Reaction
This compound is an acyl chloride derivative of the CY5.5 carboxylic acid. Acyl chlorides are highly reactive acylating agents that readily react with nucleophiles. In the context of protein labeling, the primary target for this reaction is the unprotonated primary amino groups (-NH₂) found on the N-terminus of the polypeptide chain and on the side chains of lysine (B10760008) residues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable amide bond, covalently linking the CY5.5 dye to the protein.
A critical consideration when using acyl chlorides in an aqueous environment is the competing hydrolysis reaction. Water molecules can also act as nucleophiles, attacking the acyl chloride and converting it to the non-reactive carboxylic acid (CY5.5-COOH). This hydrolysis reaction is rapid in aqueous solutions and is accelerated at higher pH. Therefore, the labeling protocol must be optimized to favor the amidation reaction over hydrolysis. This is typically achieved by carefully controlling the pH, using a high concentration of the protein, and adding the reactive dye in a water-miscible organic solvent to facilitate rapid mixing.
Quantitative Data Summary
The following table provides recommended starting conditions for the labeling reaction. Optimization is critical due to the high reactivity of the acyl chloride and variability among proteins.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Labeling Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris, glycine). |
| pH of Labeling Buffer | 8.5 - 9.0 | A compromise to ensure amine deprotonation while minimizing rapid hydrolysis of the acyl chloride. |
| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Must be prepared immediately before use and protected from moisture. |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | This is a starting point and should be optimized for the specific protein. |
| Reaction Temperature | 4°C to Room Temperature (18-25°C) | Lower temperatures can help to slow the rate of hydrolysis. |
| Reaction Time | 30 - 60 minutes | Due to the high reactivity of acyl chlorides, shorter reaction times compared to NHS esters may be sufficient. |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
The protein to be labeled must be in a buffer free of primary amines (e.g., Tris, glycine) and other nucleophiles (e.g., sodium azide).
-
If the protein is in an incompatible buffer, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before starting the labeling reaction, prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Vortex briefly to ensure the dye is fully dissolved. This stock solution is susceptible to hydrolysis and should be used without delay.
-
Protein Labeling Reaction
-
Place the prepared protein solution in a reaction tube.
-
While gently vortexing or stirring the protein solution, slowly add the calculated volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. It is crucial to add the dye dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to protein precipitation or excessive hydrolysis.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. For sensitive proteins or to further control the rate of hydrolysis, the reaction can be performed at 4°C for 1-2 hours.
Purification of the Labeled Protein
It is essential to remove unconjugated CY5.5 dye and its hydrolysis product after the labeling reaction to prevent high background in microscopy.
-
Spin Column Chromatography (for small sample volumes):
-
Select a spin column with a size-exclusion resin appropriate for the molecular weight of your protein (e.g., Sephadex G-25).
-
Prepare the column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by washing it multiple times with the desired storage buffer (e.g., PBS).
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column to elute the labeled protein. The larger protein-dye conjugate will pass through the column, while the smaller, unconjugated dye molecules will be retained in the resin.
-
-
Size-Exclusion Chromatography (SEC) or Dialysis (for larger volumes or higher purity):
-
SEC: Use a gravity-flow or FPLC system with a gel filtration column (e.g., Sephadex G-25, Sephacryl S-200) equilibrated with your buffer of choice. The labeled protein will elute in the earlier fractions.
-
Dialysis: Place the reaction mixture in a dialysis bag with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of buffer (e.g., PBS) with several buffer changes over 24-48 hours at 4°C.
-
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for CY5.5 (~675 nm, A₆₇₅).
-
Calculate the concentration of the protein using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A₆₇₅ for the free dye). A typical value for cyanine dyes is around 0.05.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of CY5.5 at 675 nm (~250,000 M⁻¹cm⁻¹).
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 5 for antibodies, but this can vary depending on the protein and application.
Microscopy Considerations
-
Filter Sets: Use a filter set appropriate for CY5.5, with an excitation filter around 650-680 nm and an emission filter around 690-720 nm.
-
Laser Lines: A 633 nm, 640 nm, or 647 nm laser line is suitable for exciting CY5.5.
-
Controls: Always include an unlabeled control (cells or tissue treated with an unlabeled version of the protein) to assess background autofluorescence.
-
Photostability: While CY5.5 is relatively photostable, it is still important to minimize light exposure to prevent photobleaching. Use the lowest laser power and shortest exposure times necessary to obtain a good signal. The use of an antifade mounting medium is recommended.
-
Sample Preparation: Standard immunofluorescence or immunohistochemistry protocols can be used for sample preparation. Ensure that fixation and permeabilization steps do not quench the fluorescence of CY5.5.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Protein concentration is too low. - pH of the labeling buffer is too low. - Hydrolysis of this compound. - Presence of competing nucleophiles in the buffer. | - Concentrate the protein to >2 mg/mL. - Ensure the labeling buffer pH is between 8.5 and 9.0. - Prepare the dye stock solution immediately before use. Perform the reaction at 4°C. - Ensure the protein is in an amine-free buffer. |
| Protein Precipitation | - High concentration of organic solvent. - Over-labeling of the protein. | - Add the dye stock solution slowly while vortexing. Do not exceed 10% (v/v) organic solvent. - Reduce the dye-to-protein molar ratio. |
| High Background in Microscopy | - Incomplete removal of free dye. | - Repeat the purification step or use a more stringent method (e.g., SEC instead of a spin column). |
Diagrams
Caption: Experimental workflow for protein labeling.
References
Step-by-Step Guide to Antibody Conjugation with CY5.5-COOH
Application Notes for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of antibodies with CY5.5-COOH, a near-infrared fluorescent dye. This procedure is critical for a variety of applications in biological research and diagnostics, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. The protocol outlines the activation of the carboxyl group on CY5.5 using EDC/NHS chemistry, the conjugation to primary amines on the antibody, and the subsequent purification and characterization of the resulting fluorescently labeled antibody.
The success of antibody conjugation is paramount for producing reliable and reproducible results in immunoassays.[] Key considerations include using a high-purity antibody, optimizing the dye-to-antibody molar ratio to balance labeling efficiency with the preservation of antibody function, and thorough purification to remove unconjugated dye.[][2][3] Over-labeling can lead to decreased antibody affinity and potential solubility issues, while under-labeling may result in insufficient signal for detection.[3][4]
This guide offers a robust starting point for developing an optimized conjugation strategy. Researchers are encouraged to adapt the protocol based on the specific characteristics of their antibody and the intended application.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents to ensure the success of the conjugation reaction.
| Category | Item | Specifications |
| Antibody | Monoclonal or Polyclonal Antibody | High purity (>95%), free of stabilizers like BSA or gelatin.[4] |
| Fluorescent Dye | CY5.5-COOH (Cyanine5.5 carboxylic acid) | Should be stored desiccated and protected from light at ≤ -15°C.[5][6] |
| Activation Reagents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide.[7] |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | To form a more stable amine-reactive ester.[8] | |
| Solvents | Anhydrous DMSO (Dimethyl sulfoxide) | To dissolve CY5.5-COOH and create a stock solution.[3] |
| Buffers | Activation Buffer (e.g., MES Buffer) | pH 4.7-6.0, non-amine, and non-carboxylate containing.[8] |
| Conjugation Buffer (e.g., PBS or Bicarbonate Buffer) | pH 7.2-8.5.[4][5] | |
| Purification Buffer (e.g., PBS) | pH 7.2-7.4.[4] | |
| Storage Buffer | PBS with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide).[5] | |
| Purification | Desalting Column (e.g., Sephadex G-25) | For size-exclusion chromatography to remove unreacted dye.[4][5] |
| Equipment | Spectrophotometer (e.g., NanoDrop) | To measure absorbance for determining concentration and degree of labeling.[4] |
| Centrifuge | For spin column purification.[4] | |
| pH meter | To adjust buffer pH.[5] | |
| Vortexer and Pipettes | For mixing and transferring reagents. | |
| Reaction Tubes (e.g., microcentrifuge tubes) | Protected from light (e.g., wrapped in foil).[3] |
Experimental Workflow
The overall process involves a two-step reaction followed by purification and characterization. First, the carboxyl group of CY5.5-COOH is activated using EDC and NHS to form a semi-stable NHS ester. This activated dye is then reacted with the primary amine groups (primarily on lysine (B10760008) residues) of the antibody.
Detailed Protocol
Step 1: Antibody Preparation
-
Buffer Exchange: The antibody must be in an amine-free buffer, such as PBS (Phosphate Buffered Saline).[4] If the antibody solution contains Tris or glycine, it must be dialyzed against PBS or purified using a desalting column.[4] The presence of other proteins like BSA or gelatin will interfere with the conjugation and should be removed.[4]
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[4]
Step 2: Activation of CY5.5-COOH
This step should be performed immediately before conjugation.
-
Prepare CY5.5-COOH Stock Solution: Dissolve CY5.5-COOH in anhydrous DMSO to a concentration of 10 mg/mL.[3][6]
-
Activation Reaction:
-
In a separate tube, react CY5.5-COOH with EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., MES buffer, pH 4.7-6.0).[8]
-
A typical molar ratio is a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the CY5.5-COOH.[8]
-
Incubate the reaction for 15 minutes at room temperature.[8]
-
References
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drmr.com [drmr.com]
- 4. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. apexbt.com [apexbt.com]
- 7. bidmc.org [bidmc.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for CY5.5-COOH Chloride Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with fluorescent dyes is a cornerstone of modern nanomedicine and bioimaging, enabling the tracking and quantification of nanoparticles in vitro and in vivo. Cyanine dyes, such as CY5.5, are particularly valuable due to their near-infrared (NIR) fluorescence, which allows for deep tissue penetration and minimizes background autofluorescence. This document provides detailed protocols for the covalent conjugation of CY5.5 to amine-functionalized nanoparticles via an acyl chloride intermediate.
The described method involves a two-step process: the activation of CY5.5 carboxylic acid (CY5.5-COOH) to its more reactive acyl chloride form (CY5.5-COOH chloride), followed by the reaction of the acyl chloride with primary amines on the nanoparticle surface to form a stable amide bond. This approach offers a robust and efficient means of creating highly fluorescent and stable nanoparticle probes for a variety of research and drug development applications.
Data Presentation
Table 1: Physicochemical Properties of CY5.5 Dye
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.28 | [3] |
| Molecular Weight | Varies by salt form | Commercially available data |
Table 2: Expected Changes in Nanoparticle Properties After CY5.5 Functionalization
| Parameter | Before Functionalization | After Functionalization | Technique |
| Hydrodynamic Diameter | Varies (e.g., 100 ± 5 nm) | Slight increase (e.g., 105 ± 7 nm) | Dynamic Light Scattering (DLS) |
| Zeta Potential | Positive (e.g., +30 ± 5 mV for amine-NP) | Decrease in positive charge (e.g., +20 ± 5 mV) | Electrophoretic Light Scattering (ELS) |
| Surface Plasmon Resonance (for AuNPs) | ~520 nm | Red-shift of 2-10 nm | UV-Vis Spectroscopy |
| Dye to Nanoparticle Ratio | N/A | Varies (e.g., 10-100) | UV-Vis Spectroscopy/Fluorometry |
| Conjugation Efficiency | N/A | Typically > 70% | UV-Vis Spectroscopy/Fluorometry |
Experimental Protocols
Protocol 1: Activation of CY5.5-COOH to this compound
This protocol describes the conversion of CY5.5 carboxylic acid to its acyl chloride derivative using thionyl chloride. This reaction should be performed in a fume hood with appropriate personal protective equipment (PPE), as thionyl chloride is corrosive and toxic.
Materials:
-
CY5.5-COOH
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or chloroform)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (e.g., nitrogen or argon) supply
-
Rotary evaporator
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under an inert atmosphere.
-
Reaction Setup: In the round-bottom flask, dissolve CY5.5-COOH in the anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: To the stirred solution, add a catalytic amount of anhydrous DMF. Then, slowly add an excess of thionyl chloride (typically 2-5 equivalents) dropwise at 0°C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction to reflux (the boiling point of the solvent) and maintain for 1-3 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting solid is the this compound.
-
Storage: The this compound is moisture-sensitive and should be used immediately for the best results. If storage is necessary, it must be kept under a dry, inert atmosphere at -20°C.
Protocol 2: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol details the conjugation of the activated this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles dispersed in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4-8.0)
-
Freshly prepared this compound
-
Anhydrous, amine-free organic solvent (e.g., DMF or DMSO)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0 or 1 M glycine)
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
-
Phosphate-buffered saline (PBS) for final resuspension
Procedure:
-
Preparation of this compound Solution: Immediately before use, dissolve the freshly prepared this compound in a minimal amount of anhydrous, amine-free organic solvent.
-
pH Adjustment of Nanoparticle Dispersion: Adjust the pH of the amine-functionalized nanoparticle dispersion to between 7.4 and 8.0. The unprotonated primary amines are more nucleophilic and will react more efficiently with the acyl chloride.
-
Conjugation Reaction: While vigorously stirring the nanoparticle dispersion, add the this compound solution dropwise. The molar ratio of dye to nanoparticles should be optimized, but a starting point of 10:1 to 100:1 (dye:nanoparticle) is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light. The reaction vessel should be gently agitated during this time.
-
Quenching: To stop the reaction and consume any unreacted this compound, add the quenching solution and incubate for an additional 30 minutes.
-
Purification: Purify the CY5.5-functionalized nanoparticles to remove excess dye and reaction byproducts.
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step 2-3 times.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer (e.g., PBS) for 24-48 hours with several buffer changes.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller dye molecules.
-
-
Final Product: Resuspend the purified CY5.5-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C, protected from light.
Protocol 3: Characterization of CY5.5-Functionalized Nanoparticles
1. Quantification of Dye Conjugation (Dye-to-Nanoparticle Ratio):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the CY5.5-functionalized nanoparticle solution at the absorbance maximum of CY5.5 (around 675 nm) and at a wavelength where the nanoparticles absorb but the dye does not (e.g., 400 nm for gold nanoparticles).
-
Create a standard curve of known concentrations of free CY5.5-COOH in the same buffer.
-
Calculate the concentration of CY5.5 on the nanoparticles using the standard curve and Beer-Lambert Law (A = εbc).
-
Determine the nanoparticle concentration (e.g., by ICP-MS for metallic nanoparticles or by dry weight).
-
Calculate the molar ratio of dye to nanoparticles.
-
2. Assessment of Physicochemical Properties:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after functionalization to assess changes in size and aggregation state.
-
Zeta Potential Measurement: Measure the zeta potential of the nanoparticles before and after functionalization to confirm the change in surface charge upon conjugation.
-
Transmission Electron Microscopy (TEM): Image the nanoparticles to confirm their morphology and size distribution are maintained after the functionalization process.
Mandatory Visualizations
Caption: Experimental workflow for this compound functionalization of nanoparticles.
Caption: Chemical reaction pathway for this compound functionalization.
References
Live Cell Imaging with CY5.5-COOH Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, for live cell imaging. This document outlines the dye's properties, offers detailed protocols for cell labeling and imaging, and presents applications in tracking dynamic cellular processes.
Introduction to this compound
This compound is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. Its carboxylic acid chloride functional group allows for covalent labeling of primary and secondary amines on the surface of live cells, enabling robust and long-term tracking. The NIR emission profile of CY5.5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio, which is advantageous for sensitive detection in live cell imaging and in vivo studies.
Key Properties and Characteristics
The spectral and physical properties of this compound are summarized below, providing essential information for designing imaging experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molecular Weight | 619.2 g/mol | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | |
| Reactive Group | Carboxylic Acid Chloride | |
| Reactivity | Reacts with primary and secondary amines |
Applications in Live Cell Imaging
The ability to covalently label cell surface proteins makes this compound a versatile tool for various live-cell imaging applications, including:
-
Cell Tracking and Migration Studies: Labeled cells can be monitored over time to study their movement in response to stimuli, which is critical in cancer research and immunology.
-
Endocytosis and Membrane Trafficking: By labeling the plasma membrane, the internalization and subsequent trafficking of membrane components can be visualized and quantified.
-
In Vivo Imaging: The NIR fluorescence of CY5.5 allows for deep tissue penetration, making it suitable for tracking labeled cells in small animal models.
Experimental Protocols
The following protocols provide a starting point for using this compound in live cell imaging. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: Live Cell Surface Labeling
This protocol describes the general procedure for labeling the surface of live cells with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live cells in culture
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Microcentrifuge tubes
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in an imaging-compatible vessel.
-
Prepare Labeling Solution: On the day of the experiment, dilute the this compound stock solution in sterile PBS or serum-free medium to the desired final concentration (e.g., 1-10 µM). It is recommended to perform a concentration titration to determine the optimal concentration for your cell type.
-
Cell Labeling:
-
Wash the cells twice with warm, sterile PBS to remove any residual serum.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with warm, sterile PBS to remove any unbound dye.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
-
Imaging: Proceed with live cell imaging using a fluorescence microscope equipped with appropriate filters for CY5.5 (Excitation: ~675 nm, Emission: ~694 nm).
Application Example 1: Tracking Cell Migration
This protocol outlines a workflow for a 2D cell migration assay using cells labeled with this compound.
Experimental Workflow:
Caption: Workflow for a 2D cell migration assay.
Quantitative Data Presentation:
The rate of cell migration can be quantified by measuring the change in the cell-free area over time.
| Time (hours) | Area of Cell-Free Region (µm²) - Control | Area of Cell-Free Region (µm²) - Treatment |
| 0 | 500,000 | 500,000 |
| 2 | 450,000 | 480,000 |
| 4 | 380,000 | 450,000 |
| 6 | 290,000 | 410,000 |
| 8 | 180,000 | 360,000 |
| 12 | 50,000 | 280,000 |
Application Example 2: Visualizing Endocytosis
This protocol details how to use this compound to label the cell surface and visualize the process of endocytosis.
Experimental Workflow:
References
Application Notes and Protocols for CY5.5-COOH Chloride in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye, in the development of targeted drug delivery systems. The unique spectral properties of CY5.5 make it an invaluable tool for the real-time visualization and quantification of biodistribution, target engagement, and therapeutic efficacy.
Introduction to this compound
This compound is a cyanine (B1664457) dye characterized by its carboxylic acid functional group. This reactive group allows for covalent conjugation to a wide array of targeting moieties, including antibodies, peptides, and nanoparticles, that possess primary amine groups. The resulting fluorescently labeled conjugates enable sensitive and specific tracking in preclinical research. Its emission in the NIR window (excitation ~675 nm, emission ~700-720 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to fluorophores in the visible spectrum.[1]
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Maximum | ~675 nm | [1] |
| Emission Maximum | ~710 nm | [1] |
| Molecular Weight | Varies by salt form | - |
| Reactive Group | Carboxylic Acid | [1] |
| Solubility | Soluble in organic solvents (DMSO, DMF) | - |
Applications in Targeted Drug Delivery
The conjugation of this compound to targeting ligands or drug carriers facilitates a range of applications in the development of targeted therapies:
-
Biodistribution and Pharmacokinetics: Track the accumulation and clearance of drug delivery systems in real-time within a living organism.[2][3][4]
-
Targeting Specificity: Visualize and quantify the specific binding of the drug carrier to the target cells or tissues, such as tumors.[5][6][7]
-
Intracellular Trafficking: Monitor the internalization of the drug delivery system into target cells, often via mechanisms like receptor-mediated endocytosis.[8][9][10]
-
Therapeutic Efficacy: Correlate the localization of the drug carrier with the therapeutic response in preclinical models of disease.
Experimental Protocols
Protocol for Conjugation of this compound to Amine-Containing Molecules (e.g., Antibodies, Peptides)
This protocol describes the covalent conjugation of this compound to primary amines on a targeting moiety using carbodiimide (B86325) chemistry (EDC/NHS). This two-step process first activates the carboxylic acid group of the dye, which then reacts with the amine group on the target molecule to form a stable amide bond.[11][12][13]
Materials:
-
This compound
-
Targeting moiety (e.g., antibody, peptide) with available primary amines
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. Recommended concentrations are 10 mg/mL for each.
-
Ensure the targeting moiety is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a reaction tube, mix this compound (from DMSO stock) with Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of this compound.
-
Incubate the mixture for 15-30 minutes at room temperature in the dark to activate the carboxylic acid.
-
-
Conjugation to the Targeting Moiety:
-
Add the activated CY5.5-NHS ester solution to the targeting moiety solution in Coupling Buffer. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 moles of dye per mole of protein is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled conjugate.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5). The DOL is calculated as: DOL = (A_max of dye / ε_dye) / (A_280 - (A_max * CF_280)) / ε_protein) where A is the absorbance, ε is the molar extinction coefficient, and CF_280 is the correction factor for the dye's absorbance at 280 nm.
-
Experimental Workflow for Conjugation
Caption: Workflow for this compound conjugation.
Protocol for In Vitro Cellular Uptake and Imaging
This protocol outlines the steps to assess the cellular uptake and localization of a CY5.5-labeled targeted drug delivery system in vitro.
Materials:
-
Target and control cell lines
-
Cell culture medium and supplements
-
CY5.5-labeled conjugate
-
Hoechst 33342 or DAPI (for nuclear staining)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format (e.g., chamber slides, 96-well plates) and allow them to adhere overnight.
-
-
Incubation with Conjugate:
-
Treat the cells with varying concentrations of the CY5.5-labeled conjugate in cell culture medium.
-
Include a control group of cells treated with an unlabeled conjugate or a non-targeted CY5.5-labeled molecule.
-
Incubate for a desired period (e.g., 1, 4, 24 hours) at 37°C.
-
-
Washing and Staining:
-
Wash the cells three times with PBS to remove unbound conjugate.
-
If desired, counterstain the nuclei by incubating with Hoechst 33342 or DAPI for 10-15 minutes.
-
Wash again with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the slides with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for CY5.5 (Excitation: ~650 nm, Emission: ~710 nm) and the nuclear stain.
-
Protocol for In Vivo Imaging and Biodistribution Studies
This protocol provides a general guideline for performing in vivo imaging and ex vivo biodistribution analysis of a CY5.5-labeled targeted drug delivery system in a preclinical animal model.
Materials:
-
Animal model (e.g., tumor-bearing mice)
-
CY5.5-labeled conjugate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.
-
-
Probe Administration:
-
Administer the CY5.5-labeled conjugate via the desired route (e.g., intravenous injection). The dose will need to be optimized for the specific conjugate and animal model.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Use the appropriate excitation and emission filters for CY5.5.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the animal.
-
Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and acquire ex vivo fluorescence images of the organs.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the regions of interest (ROIs) for the tumor and other organs using the imaging software.
-
Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing CY5.5-labeled agents for targeted drug delivery.
Table 1: In Vivo Biodistribution of CY5.5-Labeled Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | Targeted Nanoparticles (24h) | Non-Targeted Nanoparticles (24h) | Free CY5.5 (24h) |
| Tumor | 10.5 ± 2.1 | 3.2 ± 0.8 | 0.5 ± 0.2 |
| Liver | 15.2 ± 3.5 | 25.8 ± 4.2 | 1.2 ± 0.4 |
| Spleen | 5.8 ± 1.5 | 10.1 ± 2.3 | 0.8 ± 0.3 |
| Kidneys | 3.1 ± 0.9 | 4.5 ± 1.1 | 2.5 ± 0.7 |
| Lungs | 2.5 ± 0.7 | 3.1 ± 0.9 | 0.9 ± 0.3 |
Data are representative and compiled from various sources for illustrative purposes.[2][3][4]
Table 2: Tumor-to-Muscle Ratios of CY5.5-Labeled Targeting Moieties
| Targeting Moiety | 4 hours post-injection | 24 hours post-injection |
| Anti-EGFR Antibody | 3.8 ± 0.6 | 5.2 ± 0.9 |
| RGD Peptide | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Non-specific IgG | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are representative and compiled from various sources for illustrative purposes.[5][6][7]
Signaling Pathway and Experimental Visualizations
Receptor-Mediated Endocytosis Pathway
Targeted drug delivery systems often exploit receptor-mediated endocytosis for cellular entry. The targeting ligand on the surface of the CY5.5-labeled nanoparticle binds to specific receptors on the cell surface, triggering internalization.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Logical Flow of a Targeted Drug Delivery Study
The development and evaluation of a CY5.5-labeled targeted drug delivery system follows a logical progression from initial design to preclinical validation.
Caption: Logical workflow of a targeted drug delivery study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of Multifunctional Nanoparticles for Targeted Drug Delivery and Non-invasive Imaging of Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
Application Notes and Protocols for the Bioconjugation of CY5.5 Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyanine (B1664457) 5.5 (CY5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for its favorable spectral properties.[1] As a member of the cyanine dye family, it emits in the NIR spectrum, a window where biological tissues exhibit minimal autofluorescence, allowing for deep tissue penetration and high sensitivity.[1] These characteristics make CY5.5 an exceptional candidate for applications such as in vivo imaging, targeted drug delivery, and diagnostics.[1][2]
Bioconjugation, the covalent attachment of a molecule to a biomolecule, is a cornerstone of modern drug development and diagnostics.[3] It allows for the creation of sophisticated constructs like antibody-drug conjugates (ADCs) that can deliver potent therapies directly to diseased cells, minimizing off-target effects.[4] This document provides a detailed overview of the bioconjugation chemistry of CY5.5 carboxylic acid (CY5.5-COOH), focusing on the principles, protocols, and applications relevant to researchers in the field. While the carboxylic acid moiety itself is not highly reactive towards biomolecules under physiological conditions, it can be readily activated to form stable conjugates with primary amines, such as those found on lysine (B10760008) residues in proteins.
The Chemistry of CY5.5-COOH Bioconjugation
The direct reaction between a carboxylic acid and a primary amine to form a stable amide bond is generally inefficient under mild, physiological conditions. The process typically requires high temperatures, which would denature sensitive biomolecules like proteins.[5] Therefore, the carboxyl group of CY5.5-COOH must first be "activated" to a more reactive species.
The most common and effective method for this activation in bioconjugation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS). This process converts the carboxylic acid into a semi-stable NHS ester, which is highly reactive towards primary amines at physiological to slightly alkaline pH.[6] This two-step, one-pot reaction is the foundation of most protein labeling protocols using carboxylated dyes.
Caption: Reaction mechanism for EDC/NHS activation of CY5.5-COOH and subsequent protein conjugation.
Data Presentation: Key Parameters
Successful bioconjugation requires careful control of experimental parameters. The tables below summarize the key spectral properties of CY5.5 and the recommended conditions for labeling proteins.
Table 1: Spectral and Physical Properties of CY5.5
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (Ex) | ~650-675 nm | [6][7] |
| Emission Maximum (Em) | ~694-710 nm | [6][7] |
| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [6] |
| Recommended Storage | -20°C, protected from light | [6][8] |
| Common Solvents | DMSO, DMF |[6][9] |
Table 2: Recommended Parameters for Protein Labeling with Activated CY5.5
| Parameter | Recommendation | Rationale | Reference(s) |
|---|---|---|---|
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate) | Primary amines in buffers (e.g., Tris) compete with the protein for reaction. | [10][11] |
| pH | 8.5 - 9.0 | Facilitates deprotonation of lysine's ε-amino group for nucleophilic attack. | [10][11] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency. | [11][12] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio must be determined empirically to avoid over- or under-labeling. | [13] |
| Reaction Time | 1 - 2 hours | Sufficient time for conjugation without significant protein degradation. | [10][11] |
| Temperature | Room Temperature | Balances reaction rate with protein stability. |[10] |
Experimental Workflow and Protocols
The overall workflow for labeling a protein with CY5.5-COOH involves preparing the protein, activating the dye, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.
Caption: A typical experimental workflow for protein labeling with CY5.5-COOH.
Protocol 1: Two-Step Labeling of Proteins with CY5.5-COOH
This protocol describes the in situ activation of CY5.5-COOH and subsequent conjugation to a protein.
Materials:
-
Protein of interest (2-10 mg/mL in 0.1 M Sodium Bicarbonate Buffer, pH 8.5)
-
CY5.5-COOH chloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of CY5.5-COOH in anhydrous DMSO.
-
Prepare 100 mM stock solutions of both EDC and NHS in anhydrous DMSO or ultrapure water. Prepare these solutions immediately before use as EDC is moisture-sensitive.
-
-
Activation of CY5.5-COOH:
-
In a microcentrifuge tube, combine the required volume of 10 mM CY5.5-COOH stock with an equal volume of 100 mM EDC and 100 mM NHS stock solutions. The molar ratio of Dye:EDC:NHS should be approximately 1:10:10.
-
Mix well by pipetting and incubate at room temperature for 15-30 minutes in the dark to form the CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution directly to the prepared protein solution. The volume of the added DMSO solution should not exceed 10% of the total reaction volume to prevent protein denaturation.[13]
-
Mix gently by pipetting. Do not vortex.
-
Incubate the reaction for 1-2 hours at room temperature on a rotary shaker, protected from light.[10]
-
Protocol 2: Purification of the Labeled Protein
Purification is critical to remove unconjugated "free" dye, which can interfere with downstream applications.[12] Spin column chromatography is a rapid and effective method.
Materials:
-
Spin column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Snap off the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge at ~1,500 x g for 1 minute to remove the storage buffer.[10][12]
-
Equilibrate the column by adding 150-200 µL of elution buffer and centrifuging again. Repeat this wash step at least three times, discarding the flow-through each time.[11][12]
-
-
Sample Loading and Elution:
-
Place the equilibrated column into a fresh collection tube.
-
Carefully apply the entire conjugation reaction mixture from Protocol 1 to the center of the resin bed.
-
Centrifuge at ~1,500 x g for 2 minutes to collect the eluate.[12] The eluate contains the purified CY5.5-protein conjugate, while the smaller, unconjugated dye molecules remain in the column resin.
-
-
Storage:
-
Store the purified conjugate in a tube wrapped with aluminum foil at 4°C for short-term storage or at -20°C (with 20-30% glycerol) for long-term storage.[11]
-
Protocol 3: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated per protein molecule. An optimal DOL is typically between 2 and 4 for antibodies to maximize fluorescence without causing self-quenching.[12]
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀, for protein) and 650 nm (A₆₅₀, for CY5.5).
-
Calculate Concentrations:
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. For CY5.5, this is approximately 0.05.
-
Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
-
Dye Concentration (M) = A₆₅₀ / ε_dye
-
where ε_dye is the molar extinction coefficient of CY5.5 at 650 nm (~190,000 M⁻¹cm⁻¹).
-
-
-
Calculate DOL:
-
DOL = [Dye Concentration] / [Protein Concentration]
-
Applications in Research and Drug Development
The ability to conjugate CY5.5 to biomolecules opens avenues for numerous applications. In drug development, CY5.5-labeled antibodies or peptides can be used to visually track drug distribution and accumulation in target tissues, providing critical pharmacokinetic data.[1]
Caption: Targeted drug delivery and imaging using a CY5.5-labeled antibody-drug conjugate.
Troubleshooting Guide
Table 3: Common Issues and Solutions in CY5.5 Conjugation
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
|---|---|---|---|
| Low or No Labeling (Low DOL) | 1. Inactive dye (hydrolyzed). 2. Presence of primary amines in protein buffer. 3. Incorrect pH of labeling buffer. | 1. Use fresh dye and anhydrous DMSO. 2. Perform buffer exchange into an amine-free buffer. 3. Adjust pH to 8.5-9.0. | [10][11] |
| Protein Precipitation | 1. Over-labeling (high DOL) causing aggregation. 2. High concentration of organic solvent. 3. Protein instability at reaction pH. | 1. Reduce the dye-to-protein molar ratio in the reaction. 2. Ensure DMSO/DMF volume is <10% of the total. 3. Perform the reaction at 4°C or for a shorter duration. | [12] |
| High Background Signal | Incomplete removal of free dye. | 1. Repeat the spin column purification step. 2. For larger sample volumes, consider dialysis or size-exclusion chromatography (SEC). | [12] |
| Fluorescence Quenching | Over-labeling (DOL is too high, typically >8). | Reduce the dye-to-protein molar ratio to achieve an optimal DOL (typically 2-4 for antibodies). |[12] |
References
- 1. lifetein.com [lifetein.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. goldbio.com [goldbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
CY5.5-COOH Chloride: Application Notes and Protocols for Biosensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5-COOH chloride is a near-infrared (NIR) fluorescent dye that serves as a versatile tool in a multitude of biosensing applications. Its emission in the NIR spectrum (typically around 710 nm) allows for deep tissue penetration and minimizes background autofluorescence from biological samples, making it an ideal probe for in vivo imaging and other sensitive detection methods.[1][2] The terminal carboxylic acid group provides a reactive handle for covalent conjugation to a wide array of biomolecules, including proteins, peptides, antibodies, and nanoparticles.[3] This allows for the specific labeling and tracking of these entities in complex biological systems. These application notes provide an overview of the key applications of this compound, detailed experimental protocols, and quantitative data to guide researchers in its effective use.
Key Properties and Spectral Data
This compound exhibits excellent photophysical properties, including a high molar extinction coefficient and good quantum yield, contributing to its bright fluorescence signal.[4][5]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~675 - 684 nm | [4][6] |
| Emission Maximum (λem) | ~694 - 710 nm | [4][6] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹ | [7][8] |
| Quantum Yield (Φ) | ~0.2 - 0.3 | [7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | [3] |
| Reactive Group | Carboxylic Acid (-COOH) | [3] |
Applications in Biosensing
The unique characteristics of this compound make it suitable for a range of biosensing applications:
-
In Vivo Imaging: Due to its NIR fluorescence, CY5.5 is extensively used for non-invasive imaging in small animals to study disease progression, biodistribution of therapeutics, and tumor targeting.[1][2]
-
Targeted Drug Delivery: Conjugation of CY5.5 to drug delivery vehicles such as nanoparticles allows for the real-time tracking of their accumulation in target tissues and organs.[9][10][11]
-
Enzyme Activity Probes: CY5.5 can be incorporated into "smart" probes that are activated in the presence of specific enzymes, enabling the visualization of enzymatic activity associated with disease states.[1][12][13]
-
FRET-Based Biosensors: CY5.5 can serve as an acceptor in Förster Resonance Energy Transfer (FRET) pairs to study molecular interactions and conformational changes in biomolecules.[2][14][15]
-
Cellular Imaging and Tracking: Labeled biomolecules with CY5.5 can be used to visualize specific cellular components and track their movement and localization.[11]
Experimental Protocols
Protocol 1: Conjugation of CY5.5-COOH to Proteins using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of CY5.5-COOH with EDC and NHS for subsequent conjugation to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of CY5.5-COOH: Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activate CY5.5-COOH:
-
In a microcentrifuge tube, add the desired amount of CY5.5-COOH stock solution.
-
Add Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the dye.
-
Incubate the reaction for 15-30 minutes at room temperature, protected from light.
-
-
Prepare the protein:
-
Dissolve the protein in Coupling Buffer at a concentration of 2-10 mg/mL.
-
-
Conjugation:
-
Add the activated CY5.5-NHS ester solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quench the reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the conjugate: Remove unconjugated dye and byproducts using a desalting column equilibrated with PBS. Collect the colored fractions corresponding to the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of CY5.5 (~675 nm).
Experimental Workflow for Protein Conjugation
Protocol 2: In Vivo Imaging of CY5.5-Labeled Nanoparticles in Mice
This protocol outlines a general procedure for tracking the biodistribution of CY5.5-labeled nanoparticles in a mouse model.
Materials:
-
CY5.5-labeled nanoparticles suspended in a sterile, biocompatible vehicle (e.g., saline or PBS).
-
Tumor-bearing or healthy mice.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped with appropriate NIR filters.
-
Surgical tools for dissection.
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Probe Administration: Inject the CY5.5-labeled nanoparticle suspension intravenously (e.g., via the tail vein). The typical injection volume is 100-200 µL.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h). Use an excitation filter around 675 nm and an emission filter around 720 nm.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor (if applicable).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to quantify organ-specific accumulation.
-
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images to determine the biodistribution profile.
Illustrative Biodistribution Data of CY5.5-Labeled Nanoparticles
| Organ | % Injected Dose per Gram (%ID/g) at 24h (Example 1) | Fluorescence Intensity (Arbitrary Units) at 48h (Example 2) |
| Liver | High | High |
| Spleen | Moderate to High | Moderate |
| Kidneys | Moderate | Low to Moderate |
| Lungs | Low to Moderate | Low |
| Tumor | Variable (depends on targeting) | High (for targeted nanoparticles) |
| Blood | Low | Low |
Note: This table presents illustrative data. Actual biodistribution is highly dependent on the nanoparticle's physicochemical properties (size, charge, surface chemistry).[9][10][16]
Protocol 3: Cell Labeling and Imaging with CY5.5 Conjugates
This protocol provides a general method for labeling and imaging cells with a CY5.5-conjugated protein or antibody.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
CY5.5-conjugated protein/antibody.
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Mounting medium with DAPI (optional, for nuclear counterstaining).
-
Fluorescence microscope with appropriate filter sets for CY5.5 and DAPI.
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Labeling:
-
Remove the culture medium and wash the cells once with PBS.
-
Dilute the CY5.5-conjugated probe to the desired final concentration in cell culture medium or PBS.
-
Incubate the cells with the labeling solution for a specific duration (e.g., 30-60 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: Remove the labeling solution and wash the cells 2-3 times with PBS to remove unbound probe.
-
Fixation (Optional): If fixation is required, incubate the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash 2-3 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope. Use an excitation source around 650-680 nm and collect the emission between 690-750 nm.
Signaling Pathways and Biosensing Mechanisms
Enzyme-Activatable Probes
CY5.5 can be used to design "turn-on" fluorescent probes for detecting enzyme activity. In these probes, the fluorescence of CY5.5 is initially quenched. Upon cleavage of a specific peptide linker by a target enzyme (e.g., a matrix metalloproteinase, MMP, often overexpressed in tumors), the quencher is released, leading to a significant increase in fluorescence.[1][13]
FRET-Based Biosensors
In a FRET-based biosensor, CY5.5 can act as an acceptor molecule. When a donor fluorophore (e.g., CY3) is in close proximity to CY5.5, excitation of the donor results in energy transfer to CY5.5, which then emits fluorescence. A change in the conformation or interaction of the biomolecule to which the dyes are attached can alter the distance between the donor and acceptor, leading to a change in FRET efficiency. This can be used to monitor protein-protein interactions, DNA hybridization, or conformational changes.[2][14][15][17]
Conclusion
This compound is a powerful fluorescent probe with broad applications in biosensing, particularly for in vivo imaging and targeted drug delivery. Its favorable spectral properties and the versatility of its carboxylic acid group for conjugation make it an invaluable tool for researchers in life sciences and drug development. The protocols and data presented here provide a comprehensive guide for the effective implementation of this compound in various experimental settings.
References
- 1. Activated molecular probes for enzyme recognition and detection [thno.org]
- 2. agilent.com [agilent.com]
- 3. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution of Cy5-labeled Thiolated and Methylated Chitosan-Carboxymethyl Dextran Nanoparticles in an Animal Model of Retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Enzyme‐Activatable Organic Fluorescent Probes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent probes for visualizing ROS-associated proteins in disease - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02165F [pubs.rsc.org]
- 14. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and development of fluorescent biosensors | YELLEN LAB [yellen.hms.harvard.edu]
- 16. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
CY5.5-COOH Chloride Labeling Efficiency: Technical Support Center
Welcome to the technical support center for CY5.5-COOH chloride labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from CY5.5-COOH or CY5.5-NHS ester?
This compound is a derivative of the cyanine (B1664457) 5.5 carboxylic acid fluorescent dye. The "chloride" designation indicates that the carboxylic acid has been converted to an acyl chloride. This makes it a highly reactive compound capable of directly labeling primary and secondary amines on proteins and other biomolecules without the need for activating agents like EDC.
In contrast, CY5.5-COOH is the free carboxylic acid form, which is not reactive towards amines and requires activation (e.g., to an NHS ester) before it can be used for labeling.[1][2][3] CY5.5-NHS ester is a pre-activated form of the dye that is also amine-reactive, but the acyl chloride is generally more reactive.[4]
Q2: What are the main advantages and disadvantages of using an acyl chloride like this compound for labeling?
-
Advantages:
-
Disadvantages:
-
Susceptibility to Hydrolysis: Acyl chlorides react readily with water, which can lead to the hydrolysis of the acyl chloride back to the unreactive carboxylic acid, thus reducing labeling efficiency.[5][7][8] This necessitates careful handling and consideration of reaction conditions.
-
Lower Selectivity: The high reactivity can sometimes lead to less specific labeling if other nucleophilic groups are present.
-
Harsh Reaction Conditions: May require the use of anhydrous organic co-solvents and careful pH control to minimize hydrolysis.
-
Q3: What are the critical factors for achieving high labeling efficiency with this compound?
The most critical factors include:
-
Minimizing Hydrolysis: This is achieved by carefully managing water content in the reaction. Using anhydrous solvents for the dye stock and controlling the reaction pH are crucial.
-
Optimizing pH: The reaction with amines is pH-dependent. A slightly basic pH (around 8.0-8.5) is generally recommended to ensure that the amine groups on the protein are deprotonated and thus nucleophilic, without excessively accelerating the hydrolysis of the acyl chloride.[9]
-
Molar Ratio of Dye to Protein: A sufficient molar excess of the dye is needed to drive the reaction to completion, but an excessive amount can lead to protein precipitation or fluorescence quenching.[4]
-
Protein Concentration: Higher protein concentrations can improve labeling efficiency.[10]
Q4: Can I use buffers like PBS or Tris for my labeling reaction?
It is highly recommended to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the acyl chloride.[11] Phosphate-buffered saline (PBS) can also be problematic as phosphate (B84403) can act as a nucleophile. Good alternatives include bicarbonate or borate (B1201080) buffers at the desired pH.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling in a question-and-answer format.
Problem 1: Low or No Labeling Efficiency
Q: I am not seeing efficient labeling of my protein. What could be the cause?
A: Low labeling efficiency is the most common issue and can stem from several factors:
-
Hydrolysis of this compound: This is the most likely culprit. If the dye has been exposed to moisture, it will hydrolyze back to the unreactive carboxylic acid.
-
Solution:
-
Always use a fresh vial of the dye if possible.
-
Prepare the dye stock solution in an anhydrous aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[12] Note that DMSO can react with acyl chlorides under certain conditions, so anhydrous DMF is often a safer choice.[13][14]
-
Minimize the amount of water in the reaction by using a concentrated protein solution and adding the dye stock as a small volume.
-
-
-
Incorrect pH: If the pH is too low, the primary amines on your protein will be protonated and will not be sufficiently nucleophilic to react with the acyl chloride. If the pH is too high, hydrolysis of the acyl chloride will be very rapid.
-
Solution: Ensure your reaction buffer is at a pH between 8.0 and 8.5. Bicarbonate or borate buffers are recommended.[9]
-
-
Insufficient Molar Ratio of Dye: You may not be using enough dye to achieve the desired degree of labeling.
-
Solution: Increase the molar ratio of dye to protein. It is recommended to perform a titration experiment to find the optimal ratio for your specific protein.
-
-
Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency.[10]
-
Solution: If possible, concentrate your protein solution before labeling. A concentration of at least 2 mg/mL is recommended.[10]
-
Problem 2: Protein Precipitation During or After Labeling
Q: My protein is precipitating out of solution during the labeling reaction. Why is this happening and what can I do?
A: Protein precipitation can occur for a few reasons:
-
High Degree of Labeling: Attaching too many hydrophobic dye molecules to the protein can decrease its solubility in aqueous buffers.[4]
-
Solution: Reduce the molar ratio of dye to protein in the labeling reaction. Aim for a lower degree of labeling (DOL).
-
-
Organic Solvent: The addition of an organic solvent (like DMF or DMSO) from the dye stock can cause some proteins to precipitate.
-
Solution: Keep the volume of the added dye stock to a minimum, ideally less than 10% of the total reaction volume.
-
-
Change in pI: The modification of lysine (B10760008) residues neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and cause it to precipitate if the reaction pH is close to the new pI.
-
Solution: Perform the labeling at a pH that is further away from the predicted new pI of the conjugated protein.
-
Problem 3: High Background or Non-specific Staining in Downstream Applications
Q: I am observing high background fluorescence in my experiments. How can I reduce this?
A: High background is typically caused by residual, unconjugated dye.
-
Inefficient Purification: The method used to remove the free dye may not be effective enough.
-
Solution:
-
Use a purification method appropriate for the size of your protein. Size-exclusion chromatography (e.g., a spin column or a gravity-flow column) is a common and effective method.[15]
-
For smaller proteins or peptides, dialysis may not be efficient for removing all the free dye. HPLC can be a better option for achieving high purity.[15]
-
Repeat the purification step to ensure all free dye is removed.
-
-
Data Presentation: Optimizing Reaction Parameters
The efficiency of this compound labeling is highly dependent on reaction conditions. The following tables provide a summary of how key parameters can be adjusted to optimize your labeling results. Note that these are general trends for acyl chloride-based labeling, and empirical testing is crucial for specific applications.
Table 1: Effect of pH on Labeling Efficiency
| pH | Amine Reactivity | Acyl Chloride Hydrolysis Rate | Expected Labeling Efficiency | Recommendation |
| < 7.0 | Low | Slow | Very Low | Not recommended as amine groups are protonated. |
| 7.0 - 8.0 | Moderate | Moderate | Moderate | Sub-optimal; can be a starting point if the protein is unstable at higher pH. |
| 8.0 - 8.5 | High | Fast | Optimal | Recommended starting range for most proteins. [9] |
| > 9.0 | High | Very Fast | Low | Not recommended as the rate of hydrolysis outcompetes the reaction with the amine.[16] |
Table 2: Effect of Dye:Protein Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (Dye:Protein) | Expected DOL | Potential Issues | Typical Application |
| 1:1 - 3:1 | Low (< 2) | May result in a weakly fluorescent conjugate. | When minimal labeling is desired. |
| 5:1 - 10:1 | Moderate (2-4) | Generally a good starting point for many applications. | General fluorescence imaging. |
| 15:1 - 20:1 | High (> 4) | Risk of protein precipitation and fluorescence quenching. | When high signal is required. |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol is a general guideline. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer like bicarbonate or borate)
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25 spin column)
-
Phosphate-buffered saline (PBS) for equilibration and elution
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. Ensure that any amine-containing substances from previous purification steps have been removed (e.g., by dialysis or buffer exchange).
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
While gently stirring the protein solution, slowly add the calculated amount of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Prepare a size-exclusion spin column according to the manufacturer's instructions (this typically involves removing the storage buffer and equilibrating the column with PBS).
-
Apply the reaction mixture to the center of the column.
-
Centrifuge the column to elute the labeled protein. The smaller, unconjugated dye molecules will be retained in the column resin.[15]
-
Collect the purified conjugate.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of CY5.5 (approximately 675 nm, Amax).
-
-
Calculate the DOL:
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of free dye / Amax of free dye). For Cy5.5, this is often around 0.05.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The DOL is then calculated as: DOL = Amax / (εdye × Protein Concentration (M))
-
Where:
-
εdye is the molar extinction coefficient of CY5.5 at its Amax (approximately 250,000 M-1cm-1).
-
-
-
Mandatory Visualizations
Caption: Chemical reaction pathway of this compound with a primary amine on a protein.
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. A Comparison of Five Bioconjugatable Ferrocenes for Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. biotium.com [biotium.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Photobleaching of CY5.5-COOH Chloride
Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent photobleaching of this compound in their experiments, ensuring high-quality and reproducible fluorescence imaging data.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence. It is a significant problem in fluorescence microscopy as it can result in a diminished signal-to-noise ratio, reduced image quality, and inaccurate quantitative analysis of experimental data. For demanding applications like single-molecule imaging or long-term time-lapse studies, photobleaching can severely limit the utility of the dye.
Q2: What are the primary factors that contribute to the photobleaching of CY5.5?
A2: Several factors can accelerate the photobleaching of CY5.5 and other cyanine (B1664457) dyes:
-
High Excitation Light Intensity: More intense and prolonged exposure to excitation light increases the rate at which fluorophores are excited, leading to a higher probability of photochemical damage.[1][2]
-
Presence of Molecular Oxygen: Oxygen is a major contributor to photobleaching. When an excited fluorophore enters a long-lived triplet state, it can react with molecular oxygen to produce damaging reactive oxygen species (ROS), such as singlet oxygen.[1][3]
-
Local Chemical Environment: The pH, viscosity, and the presence of certain ions or molecules in the imaging buffer can influence the photostability of CY5.5. For instance, a slightly basic pH (around 7.5) is often recommended for cyanine dyes.[1]
-
Intrinsic Properties of the Dye: Cyanine dyes like CY5.5 are susceptible to photoisomerization, a process where the molecule changes its shape upon excitation, which can lead to non-fluorescent states and an increased likelihood of bleaching.[1]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to protect fluorophores from photobleaching. They work through several mechanisms:
-
Reactive Oxygen Species (ROS) Scavengers: Many antifade agents are antioxidants that neutralize harmful reactive oxygen species generated during fluorescence excitation, thereby preventing them from damaging the fluorophore.[4]
-
Triplet State Quenchers: Some antifade reagents, like Trolox and n-propyl gallate, can deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[1][5]
Q4: Are there more photostable alternatives to CY5.5?
A4: Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and greater resistance to photobleaching compared to CY5.5.[1] When starting a new experimental series, it may be beneficial to compare the performance of these alternative dyes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescence signal | Photobleaching | Reduce Excitation Intensity: Lower the laser power or use neutral density (ND) filters to attenuate the light source. Start with a low intensity and gradually increase to a level that provides a sufficient signal-to-noise ratio.[1] Minimize Exposure Time: Use a shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.[1][6] Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your mounting medium or imaging buffer.[1][7] |
| Low signal-to-noise ratio (SNR) | Weak fluorescence signal and/or high background | Optimize Dye Labeling: Perform a titration to find the optimal dye-to-biomolecule labeling ratio. Over-labeling can cause self-quenching.[1] Reduce Background: Use high-quality, clean coverslips and slides. Ensure complete removal of unbound dye after labeling.[1] Optimize Detector Settings: Adjust the gain and offset of your detector (e.g., PMT or camera) to enhance the signal without amplifying noise. |
| Inconsistent fluorescence intensity between samples | Varied levels of photobleaching | Standardize Imaging Protocol: Ensure all samples are imaged with the exact same settings for laser power, exposure time, and detector gain. Image a fresh area: When focusing, move to an adjacent, unexposed area of the sample to capture the final image.[7][8] |
| Image artifacts (e.g., dark spots, uneven illumination) | Sample preparation issues | Proper Mounting: Avoid air bubbles in the mounting medium, as they can scatter light. Ensure the coverslip is clean and securely sealed.[1] |
Quantitative Data on Photostabilizers
The following table summarizes the impact of different photostabilizing agents on the photobleaching lifetime of Cy5. The data is compiled from single-molecule FRET experiments and demonstrates the significant improvement in photostability that can be achieved with the use of these reagents.
| Photoprotection System | Improvement Factor over Buffer Alone |
| GGO (Glucose Oxidase/Catalase) | 4.9x |
| PCA (Protocatechuic Acid/PCD) | 15.2x |
| GGO + ROXS (Reducing and Oxidizing System) | 28.7x |
| GGO + TSQ (Triplet State Quencher) | >28.7x (longest observed lifetime) |
| PCA + ROXS | Not effective (potential adverse reaction) |
Data adapted from studies on Cy3/Cy5 FRET pairs. The improvement factor is a measure of how much longer the dye fluoresces before photobleaching compared to a sample in a simple buffer solution.[5]
Experimental Protocols
Protocol 1: Basic Sample Preparation for Reduced Photobleaching
-
Dye Conjugation: Follow the manufacturer's protocol for conjugating this compound to your molecule of interest. After conjugation, it is crucial to remove any unbound dye, for example, by using size-exclusion chromatography or dialysis.[1]
-
Mounting:
-
Place a small drop (10-20 µL) of antifade mounting medium onto a clean microscope slide.
-
Carefully lower a coverslip with your adhered, labeled cells/tissue onto the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent the mounting medium from evaporating and to limit oxygen exposure.
-
-
Storage: Store slides flat and in the dark at 4°C. For long-term storage, -20°C is often recommended, but be aware that some antifade reagents can be damaged by freezing.[9][10]
Protocol 2: Preparation of a Homemade Antifade Mounting Medium (n-Propyl Gallate)
n-Propyl gallate (NPG) is a commonly used antifade reagent.[9][11][12]
Materials:
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO.[11]
-
In a conical tube, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[11]
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium in airtight tubes, protected from light, at 4°C or -20°C.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.
Caption: Mechanism of action for common antifade reagents.
Caption: A logical workflow for troubleshooting photobleaching issues with CY5.5.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. unige.ch [unige.ch]
- 11. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. Methods and Tips [bio.umass.edu]
troubleshooting low signal-to-noise ratio with CY5.5-COOH
Welcome to the technical support center for CY5.5-COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with this near-infrared fluorescent dye.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio is a common challenge in fluorescence applications, manifesting as either a weak specific signal or high background fluorescence. Below are common causes and solutions to improve your experimental results.
Question: I am observing a very weak or no fluorescent signal from my CY5.5-labeled sample. What are the potential causes and how can I fix this?
Answer: A weak or absent signal can stem from several factors, ranging from the conjugation process to the imaging setup.
Potential Causes & Solutions for Weak Signal
| Potential Cause | Troubleshooting Recommendation | Detailed Explanation |
| Suboptimal Dye-to-Protein Ratio | Optimize the Degree of Labeling (DOL) by testing various molar ratios of CY5.5-COOH to your protein/antibody (e.g., 5:1, 10:1, 15:1, 20:1).[1][2][3] | An insufficient number of dye molecules per protein will result in a weak signal. Conversely, over-labeling can lead to self-quenching, where dye molecules aggregate and reduce fluorescence.[4] The optimal DOL for most antibodies is typically between 2 and 10.[2] |
| Inefficient Conjugation Reaction | Ensure the conjugation buffer has a pH between 8.5 and 9.5 for amine-reactive labeling and is free of primary amines (e.g., Tris).[][6] Use a protein concentration of at least 2 mg/mL for optimal results.[1][2] | The carboxyl group of CY5.5-COOH requires activation (e.g., to an NHS ester) to react efficiently with primary amines on the target molecule. The reaction is pH-dependent, and interfering substances can inhibit the conjugation. |
| Photobleaching | Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium containing reagents like n-propyl gallate.[7] For microscopy, consider using a more sensitive detector or increasing the gain rather than increasing laser power.[7] | CY5.5, like other fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the dye by light, leading to signal loss.[7] |
| Ozone Degradation | Work in a well-ventilated area or an ozone-controlled environment if possible.[7] | Cyanine dyes, particularly Cy5, are sensitive to environmental ozone, which can rapidly degrade the dye and diminish its fluorescence.[7] |
| Incorrect Imaging Filter Sets | Ensure that the excitation and emission filters in your imaging system are appropriate for CY5.5 (Ex/Em maxima ~675/694 nm). | Mismatched filters will lead to inefficient excitation of the fluorophore and/or poor collection of its emission, resulting in a weak detected signal. |
| Low Target Expression | Confirm the expression of your target protein in the sample using a validated method like Western blot or by including a positive control.[1] | If the target molecule is not present or is at a very low concentration in your sample, the fluorescent signal will be inherently weak. |
Question: My images have high background fluorescence, which is obscuring my specific signal. What are the common causes and how can I reduce the background?
Answer: High background can arise from non-specific binding of the fluorescent conjugate, unbound free dye, or autofluorescence from the sample itself.
Potential Causes & Solutions for High Background
| Potential Cause | Troubleshooting Recommendation | Detailed Explanation |
| Excessive Antibody/Conjugate Concentration | Perform a titration experiment to determine the lowest concentration of your CY5.5 conjugate that provides a strong specific signal with minimal background.[1][7] | Using too high a concentration of the labeled antibody increases the likelihood of non-specific binding to cellular components or the substrate.[1] |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubation.[1][7] Consider adding a mild detergent like Tween-20 (e.g., 0.1% in PBS) to your wash buffer to reduce non-specific interactions.[7] | Thorough washing is critical to remove unbound and non-specifically bound fluorescent conjugates. |
| Inadequate Blocking | Use an effective blocking buffer, such as 5% Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites before applying the CY5.5 conjugate.[1] | Blocking prevents the fluorescent antibody from adhering to random sites on the sample, thereby reducing background noise. |
| Unconjugated Free Dye | Purify the conjugate after the labeling reaction to remove any unconjugated CY5.5-COOH. This is typically done using size-exclusion chromatography (e.g., a Sephadex G-25 column).[1][2] | Free dye can bind non-specifically to various components in the sample, leading to high, diffuse background fluorescence. |
| Autofluorescence | Include an unstained control sample to assess the natural autofluorescence of your cells or tissue.[1] If autofluorescence is high, consider using a commercial autofluorescence quenching reagent or treating samples with sodium borohydride.[7] | Some biological tissues and cells naturally fluoresce, which can contribute to the background signal. Using a near-infrared dye like CY5.5 already helps to minimize this, as autofluorescence is typically lower in this spectral region.[1] |
Experimental Protocols
Protocol 1: Activation of CY5.5-COOH and Conjugation to an Antibody
This protocol provides a general guideline for activating the carboxylic acid of CY5.5 and conjugating it to a primary amine on an antibody.
Materials:
-
CY5.5-COOH
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS), at 2-10 mg/mL[2]
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a similar activator
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[6]
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.5)[3]
-
Size-Exclusion Chromatography column (e.g., Sephadex G-25)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Activate CY5.5-COOH:
-
This step should be performed immediately before conjugation.
-
Dissolve CY5.5-COOH and an equimolar amount of TSTU in anhydrous DMF or DMSO.
-
Allow the activation reaction to proceed for 15-20 minutes at room temperature. This creates a CY5.5-NHS ester.
-
-
Conjugation Reaction:
-
Determine the desired molar ratio of dye to antibody (a 10:1 ratio is a common starting point).[2][3]
-
Add the calculated amount of the activated CY5.5 solution to the antibody solution while gently vortexing.[1]
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 1 hour with gentle rotation.[1][3]
-
-
Purification of the Conjugate:
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).
-
Visualized Workflows
Troubleshooting Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
CY5.5-COOH to Antibody Conjugation Workflow
Caption: Workflow for CY5.5-COOH conjugation to an antibody.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of CY5.5-COOH Chloride Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of CY5.5-COOH chloride conjugates from free, unconjugated dye.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove free CY5.5 dye after a conjugation reaction?
A1: Removing unconjugated CY5.5 dye is essential for several reasons. The presence of free dye can lead to high background signals in fluorescence-based assays, resulting in a low signal-to-noise ratio. It can also cause inaccurate determination of the dye-to-protein ratio, also known as the degree of labeling (DOL), and may lead to non-specific binding in imaging and cell-based experiments.[1]
Q2: What are the most common methods for purifying CY5.5-conjugates?
A2: The most prevalent methods for separating CY5.5-conjugates from free dye are based on the significant size difference between the conjugate (typically a large biomolecule) and the small dye molecule (~1 kDa). These methods include:
-
Size-Exclusion Chromatography (SEC): This includes spin columns, gravity-flow columns, and more advanced FPLC/HPLC systems.
-
Dialysis: A simple method involving a semi-permeable membrane to separate molecules based on size.
-
Solid-Phase Extraction (SPE): Utilizes a solid sorbent to retain either the conjugate or the free dye, allowing for their separation.
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, can be used for high-purity preparative purification.[1]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of purification method depends on factors such as the size and stability of your biomolecule, the required level of purity, the sample volume, and the available equipment. The following decision tree can help guide your selection.
Caption: Decision tree for selecting a purification method.
Purification Method Comparison
The following table summarizes the key quantitative parameters for the most common purification methods. Please note that exact values can vary depending on the specific biomolecule, buffer conditions, and column/membrane characteristics.
| Purification Method | Typical Protein Recovery | Free Dye Removal Efficiency | Typical Processing Time | Key Advantages | Key Disadvantages |
| Spin Columns (SEC) | >90% | >95% | < 15 minutes | Fast, easy to use, minimal sample dilution | Limited sample volume, lower resolution than traditional SEC |
| Size-Exclusion Chromatography (SEC - FPLC/HPLC) | 80-95% | >99% | 30-60 minutes per sample | High resolution, good for separating aggregates | Requires specialized equipment, potential for sample dilution |
| Dialysis | >95% | >99% | 12-48 hours | Simple, gentle on samples, suitable for large volumes | Very slow, requires large volumes of buffer |
| Solid-Phase Extraction (C18) | 75-90% | >98% | < 30 minutes | Fast, can concentrate the sample | Requires method development, potential for protein loss due to non-specific binding |
| Preparative HPLC (Reverse-Phase) | 85-95% | >99.5% | 1-2 hours per sample | Highest purity, excellent resolution | Requires specialized equipment, harsh solvent conditions may denature some proteins |
Experimental Protocols
Protocol 1: Purification using a Spin Column (Size-Exclusion)
This method is ideal for rapid purification of small sample volumes (20-100 µL).
Workflow Diagram:
Caption: Spin column purification workflow.
Methodology:
-
Prepare the Column: Snap off the bottom closure of a desalting spin column (e.g., with a 7K MWCO). Place the column into a 2 mL microcentrifuge collection tube.
-
Remove Storage Buffer: Centrifuge the column at 1,500 x g for 1 minute. Discard the collected storage buffer.
-
Equilibrate: Place the column in the same collection tube. Add 300 µL of your desired buffer (e.g., PBS) to the top of the resin bed. Centrifuge at 1,500 x g for 1-2 minutes. Discard the buffer. Repeat this step two more times.
-
Purify Sample: Place the column in a new, clean collection tube. Carefully apply your conjugation reaction mixture (typically up to 100 µL) to the center of the resin bed.
-
Collect Conjugate: Centrifuge the column at 1,500 x g for 2 minutes. The purified CY5.5-conjugate will be in the collection tube. The free dye remains trapped in the resin.
Protocol 2: Purification using Dialysis
This method is suitable for larger sample volumes and when processing time is not a critical factor.
Methodology:
-
Prepare Dialysis Tubing: Cut a piece of dialysis tubing (e.g., 10-14 kDa MWCO) to the desired length. Hydrate the tubing by soaking it in your dialysis buffer for at least 30 minutes.
-
Load Sample: Secure one end of the tubing with a dialysis clip. Pipette the conjugation reaction mixture into the dialysis bag, leaving some space at the top.
-
Seal and Dialyze: Remove excess air and seal the other end of the bag with a second clip. Place the sealed bag into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Stir the buffer gently with a magnetic stir bar at 4°C.
-
Buffer Exchange: For efficient removal of the free dye, change the dialysis buffer 3-4 times over a period of 24-48 hours. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight.
Protocol 3: Purification using Solid-Phase Extraction (SPE) with a C18 Cartridge
This method is useful for purifying hydrophobic conjugates and can also serve to concentrate the sample.
Methodology:
-
Prepare Solvents:
-
Conditioning Solution: 90% Methanol, 10% Water, 0.1% TFA
-
Equilibration Solution: 0.1% TFA in Water
-
Wash Solution: 5% Methanol, 0.1% TFA in Water
-
Elution Solution: 50% Acetonitrile, 50% Water, 0.1% TFA
-
-
Condition the Cartridge: Pass 3 mL of the Conditioning Solution through a C18 SPE cartridge. Do not let the sorbent bed go dry.[2]
-
Equilibrate the Cartridge: Pass 2 mL of the Equilibration Solution through the cartridge. Again, do not let the sorbent bed dry out.[2]
-
Load the Sample: Acidify your sample with TFA to a pH < 3. Load the sample slowly onto the cartridge. The hydrophobic CY5.5-conjugate and free dye will bind to the C18 sorbent.
-
Wash: Pass 1 mL of the Wash Solution through the cartridge to remove any remaining salts and hydrophilic impurities.
-
Elute: Elute the purified conjugate by slowly passing 1 mL of the Elution Solution through the cartridge. Collect the colored eluate. The free dye may elute at a different solvent concentration, which would require optimization.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Protein Recovery after Spin Column/SEC | Protein is sticking to the column matrix: The protein may have hydrophobic interactions with the resin. | Add 0.01% Tween-20 or Triton X-100 to the equilibration and elution buffers. Ensure the sample is centrifuged to remove any aggregates before loading.[3] |
| Protein is aggregated: Aggregates may be filtered out by the column frit. | Centrifuge the sample at >10,000 x g for 10 minutes immediately before loading. | |
| Free Dye Detected in Purified Sample | Column capacity exceeded: Too much free dye was loaded onto the column. | Reduce the molar excess of dye in the initial conjugation reaction. For spin columns, consider passing the eluate through a second, fresh column. |
| Incorrect SEC resin choice: The pore size of the resin is too large, allowing the free dye to co-elute with the conjugate. | Choose a resin with a smaller molecular weight cutoff that is appropriate for separating your conjugate from the ~1 kDa free dye (e.g., G-25 or P-30 resins). | |
| Protein Precipitates During Purification | Over-labeling: High degree of labeling can increase the hydrophobicity of the protein, leading to precipitation. | Reduce the molar ratio of CY5.5 to protein in the conjugation reaction. Aim for a lower Degree of Labeling (DOL), typically between 2 and 4.[1] |
| Buffer incompatibility: The protein is not stable in the purification buffer. | Ensure the pH and ionic strength of the purification buffer are suitable for your protein's stability. | |
| Clogged SPE Cartridge | Particulates in the sample: Cell debris or protein aggregates are blocking the frit. | Centrifuge and filter the sample (0.22 or 0.45 µm filter) before loading onto the SPE cartridge. |
Post-Purification Quality Control
After purification, it is essential to assess the concentration of the conjugate and the Degree of Labeling (DOL).
Calculating the Degree of Labeling (DOL):
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~675 nm (the absorbance maximum for CY5.5).
-
Calculate Concentrations:
-
Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF)] / ε_protein
-
A₂₈₀ = Absorbance at 280 nm
-
A₆₇₅ = Absorbance at 675 nm
-
CF = Correction factor for CY5.5 absorbance at 280 nm (typically ~0.05)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)
-
-
Dye Concentration (M) = A₆₇₅ / ε_dye
-
ε_dye = Molar extinction coefficient of CY5.5 at ~675 nm (typically ~250,000 M⁻¹cm⁻¹)
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for most applications is typically between 2 and 5. Higher ratios can lead to fluorescence quenching and protein precipitation.[1]
References
addressing aggregation issues of CY5.5-COOH labeled proteins
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions to address the common challenge of protein aggregation following labeling with CY5.5-COOH.
Frequently Asked Questions (FAQs)
Q1: Why do my proteins aggregate after labeling with CY5.5-COOH?
A1: Protein aggregation after labeling with CY5.5-COOH, a cyanine (B1664457) dye, is often due to an increase in the overall hydrophobicity of the protein conjugate. Cyanine dyes possess large, planar aromatic ring systems that are inherently hydrophobic.[1][2] When these dye molecules are covalently attached to the protein surface, they can create hydrophobic patches, leading to intermolecular interactions and subsequent aggregation or precipitation.[1] This issue can be exacerbated by "over-labeling," where too many dye molecules are attached to a single protein.[1]
Q2: What are the initial signs of protein aggregation?
A2: The most obvious sign is visible precipitation or cloudiness in the solution during or after the labeling reaction.[3] However, aggregation can also occur on a smaller scale, forming soluble aggregates that are not visible to the naked eye. The presence of these smaller aggregates can be inferred from the loss of protein activity, experimental artifacts, or detected using analytical techniques like Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC).[3][4]
Q3: Can the labeling buffer itself cause my protein to precipitate?
A3: Yes. The recommended pH for NHS-ester labeling reactions is typically between 8.3 and 9.0 to ensure primary amines on the protein are deprotonated and reactive.[5][6] If this pH range is close to your protein's isoelectric point (pI), its net charge will be close to zero, minimizing electrostatic repulsion between protein molecules and drastically reducing its solubility, which can lead to precipitation.[3][4][7] It is crucial to select a buffer pH that is at least 1-1.5 units away from the protein's pI.[3]
Q4: What is the "Degree of Labeling" (DOL) and how does it relate to aggregation?
A4: The Degree of Labeling (DOL), or Dye-to-Protein (D/P) ratio, is the average number of dye molecules conjugated to each protein molecule.[8] A high DOL increases the surface hydrophobicity of the protein, raising the risk of aggregation and potential fluorescence self-quenching.[1][8] An optimal DOL for Cy5.5 is typically between 2 and 4 to maximize the fluorescent signal without compromising protein stability.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues.
Issue 1: Visible Precipitation During or Immediately After Labeling
This indicates a severe aggregation problem, often related to buffer conditions or protein concentration.
Issue 2: No Visible Precipitation, but Soluble Aggregates Detected Post-Purification
This suggests a more subtle aggregation issue that requires optimization of the labeling reaction and purification strategy.
Quantitative Data Summary
Table 1: Recommended Labeling Reaction Conditions
| Parameter | Recommended Value | Rationale & Notes |
| Protein Concentration | 2-10 mg/mL | Higher concentrations improve labeling efficiency, but concentrations >10 mg/mL can increase aggregation risk.[5][9] |
| Buffer Type | Sodium Bicarbonate, Phosphate, HEPES | Must be free of primary amines (e.g., Tris, glycine) which compete with the labeling reaction.[5][9] |
| Buffer pH | 8.3 - 9.0 | Ensures primary amines are deprotonated for reaction with the NHS ester.[5][6][9] Avoid pH close to the protein's pI.[3] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This is a starting point. The optimal ratio must be determined empirically for each protein.[10] |
| Reaction Temperature | Room Temperature (or 4°C) | Lowering the temperature to 4°C can slow aggregation but may require a longer incubation time.[3] |
| Reaction Time | 1 - 2 hours | Incubation should be done with gentle mixing and protected from light.[10][11] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive Class | Example | Effective Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppress aggregation by binding to charged and hydrophobic regions.[4] |
| Osmolytes / Polyols | Glycerol, Sorbitol | 5% - 20% (v/v) | Stabilize the native protein structure and act as cryoprotectants during freeze-thaw cycles.[4] |
| Sugars | Sucrose, Trehalose | 50 - 200 mM | Preferentially excluded from the protein surface, promoting a more compact, stable state. |
| Salts | Sodium Chloride (NaCl) | 50 - 500 mM | Can screen electrostatic interactions that may lead to aggregation, but effect is protein-dependent.[3][7] |
| Non-denaturing Detergents | Tween® 20, CHAPS | 0.01% - 0.1% | Can help solubilize hydrophobic patches and prevent aggregation.[4] |
Experimental Protocols
Protocol 1: Standard CY5.5-COOH Labeling of an Antibody
-
Buffer Exchange: Ensure the antibody solution is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). If not, perform a buffer exchange using a desalting column or dialysis.[8] Adjust the protein concentration to 2-10 mg/mL.[8]
-
Prepare Dye Stock: Dissolve the CY5.5-COOH NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[5][10]
-
Calculate Molar Ratio: Determine the volume of dye stock needed to achieve the desired dye-to-protein molar ratio (e.g., 10:1).
-
Labeling Reaction: Add the calculated volume of dye stock to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[10]
-
Purification: Immediately proceed to purification (Protocol 2) to separate the labeled protein from unreacted dye and potential aggregates.
Protocol 2: Purification of Labeled Protein by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your protein to ensure separation of the monomeric conjugate from free dye and large aggregates.[8]
-
Equilibration: Equilibrate the SEC column with at least two column volumes of the desired final storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the entire labeling reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the storage buffer at the recommended flow rate. The larger protein conjugates will elute first, followed by the smaller, unreacted dye molecules.[8]
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and 650 nm (for CY5.5).
-
Pooling: Pool the fractions containing the purified conjugate (i.e., those with both A280 and A650 peaks that elute before the free dye).
-
Concentration: If necessary, concentrate the pooled fractions using an appropriate spin concentrator.
Protocol 3: Quality Control - Assessing Aggregation with DLS
-
Instrument Setup: Allow the Dynamic Light Scattering (DLS) instrument to warm up and equilibrate.
-
Sample Preparation: Filter the final purified protein conjugate through a low-binding 0.22 µm filter to remove dust and spurious large particles.
-
Blank Measurement: Perform a blank measurement using the filtered storage buffer.[3]
-
Data Acquisition: Carefully pipette the filtered protein sample into a clean cuvette. Acquire multiple measurements to ensure reproducibility.[3]
-
Data Analysis: Analyze the correlation function to obtain the size distribution profile. The presence of species with a significantly larger hydrodynamic radius compared to the expected monomer indicates the presence of soluble aggregates.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. interchim.fr [interchim.fr]
- 7. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. abcam.com [abcam.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
reducing background fluorescence in CY5.5 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their Cy5.5 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence when using Cy5.5?
High background fluorescence in Cy5.5 imaging can originate from several sources, broadly categorized as sample-related and protocol-related issues.
-
Autofluorescence: Biological samples naturally emit their own fluorescence, known as autofluorescence. Common sources include endogenous molecules like NADH and flavins, as well as structural components like collagen and elastin.[1][2] Fixatives, particularly aldehyde-based ones like formaldehyde (B43269) and glutaraldehyde (B144438), can also induce or enhance autofluorescence.[1]
-
Non-Specific Binding: This occurs when the Cy5.5-conjugated antibody or dye binds to unintended targets within the sample.[1] This can be caused by:
-
Hydrophobic and Ionic Interactions: The dye or antibody may interact non-specifically with various cellular components.[1]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors on certain cell types, such as macrophages and monocytes.[1]
-
Dye-Specific Binding: Cyanine dyes, including Cy5.5, have been reported to exhibit non-specific binding to some cell types.[3]
-
-
Suboptimal Staining Protocol: Flaws in the experimental workflow are a common cause of high background. These include:
-
Instrument and Imaging Parameters: Incorrect settings on the fluorescence microscope or imaging system can exacerbate background issues. This includes detector gain, exposure time, and the choice of emission filters.[1]
Q2: How can I determine the source of my high background fluorescence?
A systematic approach with appropriate controls is essential for diagnosing the source of high background.
-
Unstained Control: Image an unstained sample (cells or tissue) using the same imaging parameters as your stained samples. This will reveal the level of autofluorescence.[6][7]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[8]
-
Isotype Control: An isotype control antibody has the same immunoglobulin class and light chain as the primary antibody but is not specific to the target antigen. This control helps to differentiate non-specific antibody binding from specific signal.[6]
The following diagram illustrates a workflow for identifying the source of high background:
Q3: Can the choice of fixative affect background fluorescence with Cy5.5?
Yes, the choice of fixative can significantly impact background fluorescence.
-
Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence, particularly in the green and red regions of the spectrum.[9][10] While Cy5.5 is in the far-red, some of this induced fluorescence can still contribute to background.
-
Organic solvents like cold methanol (B129727) or acetone (B3395972) can sometimes result in lower autofluorescence. However, they can also alter protein conformation and may not be suitable for all antigens.[1]
| Fixative | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Good preservation of morphology | Can induce autofluorescence |
| Glutaraldehyde | Excellent preservation of morphology | Strong inducer of autofluorescence |
| Methanol/Acetone | May reduce autofluorescence | Can alter antigenicity, poor morphology preservation |
Troubleshooting Guides
Guide 1: Reducing Autofluorescence
Autofluorescence is the natural fluorescence emitted by the biological sample itself and can be a major contributor to background noise.
Troubleshooting Steps:
-
Identify Autofluorescence: As mentioned in the FAQs, always image an unstained control to determine the baseline level of autofluorescence in your sample.[6][11]
-
Spectral Separation: If possible, choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of your sample. Cy5.5, being in the far-red, is generally a good choice to minimize autofluorescence from common sources which are more prominent in the shorter wavelength regions.[2][6]
-
Chemical Quenching:
-
Sodium Borohydride: This chemical reducing agent can be used to quench aldehyde-induced autofluorescence.[9]
-
Sudan Black B: Effective at quenching lipofuscin autofluorescence, which is common in aged tissues. However, Sudan Black B itself can fluoresce in the far-red, so careful validation is necessary.[12]
-
Commercial Quenching Reagents: Several commercially available reagents are designed to reduce autofluorescence from various sources.[3]
-
-
Photobleaching: Intentionally exposing the sample to the excitation light before imaging can sometimes reduce autofluorescence. However, this must be done carefully to avoid photobleaching your specific Cy5.5 signal.[9]
-
Tissue Clearing: For thick tissue samples, tissue clearing techniques can reduce light scattering and background fluorescence by making the tissue transparent.[13][14] Common methods include CLARITY, PACT, and PARS.[14]
Experimental Protocol: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
-
After fixation with an aldehyde-based fixative (e.g., 4% paraformaldehyde) and washing with PBS, prepare a fresh solution of 0.1% Sodium Borohydride in PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.[7]
-
Wash the samples thoroughly three times with PBS for 5 minutes each.[7]
-
Proceed with your standard immunofluorescence or staining protocol.
Guide 2: Optimizing Your Staining Protocol to Reduce Non-Specific Binding
Non-specific binding of Cy5.5-conjugated antibodies or dyes is a frequent cause of high background.
Troubleshooting Steps:
-
Effective Blocking: Blocking non-specific binding sites is a critical step.
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and casein.[4] The optimal blocking agent may need to be determined empirically.
-
Blocking Time and Temperature: Increasing the blocking time or temperature can sometimes improve blocking efficiency.[5]
-
-
Antibody Concentration Titration: Using an excessive concentration of either the primary or secondary antibody is a common mistake that leads to high background.[1][5] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong specific signal with minimal background.
-
Thorough Washing: Insufficient washing will leave unbound fluorescent probes in the sample.[5][15] Increase the number and duration of wash steps after antibody incubations. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.
-
Use Pre-adsorbed Secondary Antibodies: If you are using a secondary antibody, consider using one that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8]
Experimental Protocol: General Immunofluorescence Staining with an Emphasis on Background Reduction
-
Sample Preparation and Fixation: Prepare and fix your cells or tissue according to your standard protocol.
-
Permeabilization (if required): For intracellular targets, permeabilize the cells with a detergent such as Triton X-100 or saponin.
-
Blocking: Incubate the sample in a suitable blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the sample three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy5.5-conjugated secondary antibody to its optimal concentration in the blocking buffer. Incubate the sample for 1-2 hours at room temperature, protected from light.[1]
-
Final Washes: Wash the sample three times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light.[1]
-
Mounting and Imaging: Mount the sample in a low-fluorescence mounting medium and image using a fluorescence microscope with the appropriate filters for Cy5.5 (Excitation max: ~675-680 nm, Emission max: ~694-700 nm).[16][17]
| Parameter | Recommendation for High Background |
| Blocking Agent | Normal serum from secondary host, BSA, Casein |
| Blocking Time | Increase to 1-2 hours |
| Primary Antibody Dilution | Titrate to determine optimal concentration |
| Secondary Antibody Dilution | Titrate to determine optimal concentration |
| Wash Steps | Increase number and duration (e.g., 3-5 washes of 10-15 min) |
| Wash Buffer | Include 0.1-0.5% Tween-20 |
Guide 3: Addressing Instrument and Imaging Parameters
Proper setup of your imaging system is crucial for minimizing the perception of background fluorescence.
Troubleshooting Steps:
-
Correct Filter Sets: Ensure that you are using the correct excitation and emission filters for Cy5.5 to minimize bleed-through from other fluorophores and to effectively block excitation light from reaching the detector.[9]
-
Detector Gain and Exposure Time: While increasing gain and exposure time can make your specific signal brighter, it will also amplify the background. Adjust these settings to achieve a good signal-to-noise ratio without saturating the detector.
-
Spectral Imaging and Linear Unmixing: For complex samples with significant autofluorescence, spectral imaging followed by linear unmixing can be a powerful tool to computationally separate the specific Cy5.5 signal from the background autofluorescence.
-
Confocal Microscopy: Using a confocal microscope can help to reduce out-of-focus light, which can be a significant contributor to background, especially in thick samples.
References
- 1. benchchem.com [benchchem.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. biotium.com [biotium.com]
- 4. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. biotium.com [biotium.com]
- 12. biotium.com [biotium.com]
- 13. How to Use Tissue Clearing and Volumetric Fluorescence Imaging Introduction - CD BioSciences [bioimagingtech.com]
- 14. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 15. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cy5.5 Oligo Modifications from Gene Link [genelink.com]
- 17. FluoroFinder [app.fluorofinder.com]
solving solubility problems with CY5.5-COOH chloride in aqueous media
Welcome to the technical support center for CY5.5-COOH chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a non-sulfonated cyanine (B1664457) dye, which gives it limited solubility in aqueous solutions.[1][2][3][4] It is considered practically insoluble in water.[5] To achieve a working concentration for experiments like bioconjugation, it is necessary to first dissolve the dye in a compatible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][6][7][8]
Q2: What is the recommended procedure for dissolving this compound?
A2: The standard method is to first prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.[9] This stock solution can then be added dropwise to your aqueous reaction mixture while vortexing to ensure proper mixing and minimize precipitation.
Q3: Can I dissolve this compound directly in water?
A3: Direct dissolution in water is not recommended due to the dye's poor aqueous solubility, which is reported to be less than 1 µM.[5] Attempting to do so will likely result in incomplete dissolution and the formation of aggregates, which can negatively impact your experiment.[6]
Q4: What is the difference in solubility between this compound and sulfonated CY5.5?
A4: The presence of sulfonic acid groups in sulfonated cyanine dyes dramatically increases their water solubility.[5][6] While this compound is poorly soluble in water, its sulfonated counterpart is readily soluble.[10] If your experimental conditions cannot tolerate organic co-solvents, consider using a sulfonated version of the dye.
Q5: How does pH affect the solubility and stability of this compound?
A5: While the fluorescence of the core CY5.5 dye is generally stable across a pH range of 3.5 to 8.3, the pH of your buffer is critical during bioconjugation reactions.[11] For activating the carboxylic acid group with EDC/NHS, a pH range of 4.5-6.0 is optimal.[8][12] For the subsequent reaction with primary amines, a pH of 7.0-8.5 is recommended.[11] Extreme pH values can lead to the degradation of the dye.[5]
Troubleshooting Guide
Issue: The this compound precipitates out of solution when added to my aqueous buffer.
| Possible Cause | Solution |
| High concentration of dye in the final solution. | Reduce the final concentration of the this compound in your reaction mixture. It may be necessary to perform the reaction at a lower dye concentration and for a longer duration. |
| Rapid addition of the dye stock solution. | Add the organic stock solution of the dye to your aqueous buffer slowly and dropwise while vigorously vortexing or stirring. This helps to disperse the dye molecules before they have a chance to aggregate. |
| Buffer incompatibility. | Ensure your buffer components are compatible with the dye and the organic co-solvent. High salt concentrations may decrease the solubility of the dye. Consider using a buffer with a lower ionic strength. |
| Low temperature. | Some cyanine dyes have reduced solubility at lower temperatures. Try performing the initial mixing at room temperature. |
Issue: My bioconjugation reaction with this compound has a low yield.
| Possible Cause | Solution |
| Incorrect pH for EDC/NHS activation. | The activation of the carboxylic acid group of CY5.5-COOH with EDC and NHS is most efficient at a pH between 4.5 and 6.0. Use a buffer such as MES at this pH for the activation step. |
| Incorrect pH for amine coupling. | The reaction of the activated NHS-ester with primary amines (e.g., on a protein) is most efficient at a pH between 7.0 and 8.5. After the initial activation, adjust the pH of the reaction mixture accordingly. |
| Hydrolysis of EDC and/or the NHS-ester. | Prepare fresh solutions of EDC and NHS immediately before use, as they are susceptible to hydrolysis. The activated NHS-ester is also prone to hydrolysis, especially at higher pH values, so proceed with the amine coupling step promptly after activation. |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated dye. Use a non-amine-containing buffer like PBS or MES for the conjugation reaction. |
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its sulfonated counterpart.
| Property | This compound (non-sulfonated) | Sulfo-CY5.5-COOH (sulfonated) | Reference(s) |
| Molecular Weight | ~619.2 g/mol | Varies by salt form | [10] |
| Aqueous Solubility | < 1 µM (< 1 mg/L) | 0.39 M (400 g/L) | [5][10] |
| Solubility in DMSO | 50 mg/mL (85.80 mM) | Well soluble | [9][10] |
| Excitation Maximum (λmax) | ~673-675 nm | ~673 nm | [13][14] |
| Emission Maximum (λmax) | ~707 nm | ~694 nm | [13][14] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | ~209,000 M⁻¹cm⁻¹ | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until all the dye has dissolved. Gentle heating or sonication may be used to aid dissolution.[9]
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-
Protocol 2: Bioconjugation of an Amine-Containing Molecule with this compound using EDC/NHS Chemistry
-
Materials:
-
This compound stock solution in DMSO
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Amine-containing molecule (e.g., protein, peptide) in Coupling Buffer
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification column (e.g., desalting column)
-
-
Procedure:
-
Activation of CY5.5-COOH:
-
In a microcentrifuge tube, add the desired amount of this compound from the DMSO stock solution to the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the CY5.5-COOH solution. A typical starting molar ratio is 1:5:10 (CY5.5-COOH:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated CY5.5-COOH mixture to your amine-containing molecule in the Coupling Buffer. The pH of the final reaction mixture should be between 7.0 and 8.5.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the labeled conjugate from excess dye and reaction byproducts using a desalting column or dialysis, according to the manufacturer's instructions.
-
-
Visualizations
Caption: Experimental workflow for bioconjugation with CY5.5-COOH.
Caption: Troubleshooting guide for CY5.5-COOH solubility issues.
References
- 1. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. microdetection.cn [microdetection.cn]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 14. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
Validation & Comparative
A Comparative Guide to CY5.5 and CY5 Dyes for Protein Labeling: A Focus on Reactive Chemistries
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CY5.5 and CY5 fluorescent dyes for protein labeling applications. While the specific reagents "CY5.5-COOH chloride" and "CY5-COOH chloride" are noted, this document will primarily focus on the well-established and recommended use of their N-hydroxysuccinimidyl (NHS) ester derivatives. The inherent reactivity of acyl chlorides in aqueous environments presents significant challenges for reliable and efficient protein conjugation, making them generally unsuitable for this purpose.
The Challenge of Using Acyl Chlorides for Protein Labeling in Aqueous Buffers
Acyl chlorides are highly reactive functional groups that readily undergo nucleophilic attack. While they can react with the primary amines on proteins (e.g., lysine (B10760008) residues and the N-terminus) to form stable amide bonds, they also react vigorously with water, leading to rapid hydrolysis back to the carboxylic acid.[1][2] This competing hydrolysis reaction is typically much faster than the reaction with protein amines in the aqueous buffers required to maintain protein stability.[3][4]
This high susceptibility to hydrolysis leads to several critical issues:
-
Low Labeling Efficiency: A significant portion of the acyl chloride-functionalized dye will be quenched by water before it can react with the protein.
-
Poor Reproducibility: The extent of labeling can be highly variable and difficult to control.
-
Side Reactions: The reaction can be non-specific, potentially leading to modifications of other nucleophilic residues on the protein.
Due to these significant drawbacks, the use of acyl chlorides is not a standard or recommended method for protein labeling in research or drug development. The industry standard for amine-reactive labeling involves the use of NHS esters, which offer a more controlled and efficient reaction in aqueous conditions.
CY5.5 vs. CY5: A Comparison of Fluorophore Performance for Protein Labeling
With the understanding that NHS esters are the preferred reactive group, we can now compare the performance of the underlying CY5.5 and CY5 fluorophores. Both are bright, far-red fluorescent dyes widely used in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.
Spectral Properties
The key spectral properties of CY5.5 and CY5 are summarized in the table below. CY5.5 is shifted further into the near-infrared (NIR) spectrum compared to CY5, which can be advantageous for applications requiring deeper tissue penetration and lower autofluorescence.
| Property | CY5 | CY5.5 |
| Excitation Maximum (λex) | ~649 - 651 nm[5] | ~675 - 678 nm[6][7] |
| Emission Maximum (λem) | ~666 - 670 nm[5] | ~694 - 703 nm[6][7] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~190,000 - 250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.27[5] | Not consistently reported, but generally considered bright. |
Performance in Protein Conjugation: Aggregation and Quenching
A critical factor in the performance of fluorescently labeled proteins is the tendency of the dye molecules to aggregate on the protein surface. This aggregation can lead to self-quenching of the fluorescence, resulting in a weaker signal, particularly at higher degrees of labeling (DOL).
Studies have shown that CY5 has a notable tendency to form H-aggregates when conjugated to proteins, which are non-fluorescent.[8][9][10] This can lead to a significant loss of fluorescence, and it is often recommended to keep the DOL for CY5 conjugates relatively low (e.g., 2-4 dyes per antibody).[11] The formation of these aggregates can be observed as a blue-shifted shoulder peak in the absorbance spectrum of the conjugate.[9]
While less extensively documented in direct comparative studies, CY5.5 is generally considered to be less prone to this self-quenching phenomenon compared to CY5. This allows for potentially higher DOLs without a proportional loss in fluorescence, which can be beneficial for applications requiring very bright conjugates.
Experimental Protocols
As the use of this compound and CY5-COOH chloride is not recommended, a standard protocol for labeling proteins with cyanine (B1664457) dye NHS esters is provided below. This protocol is a general guideline and may require optimization for specific proteins and applications.
General Protocol for Protein Labeling with Cyanine Dye NHS Esters
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Cyanine dye NHS ester (e.g., CY5.5 NHS ester or CY5 NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the cyanine dye NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye stock solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling (DOL) and protein concentration by measuring the absorbance of the purified conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum.
Visualizing the Concepts
To further clarify the information presented, the following diagrams illustrate the chemical reactions and workflows discussed.
Caption: Comparison of acyl chloride and NHS ester reactivity for protein labeling.
Caption: Standard workflow for protein labeling with NHS esters.
Caption: Conceptual comparison of CY5 and CY5.5 performance in protein labeling.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: CY5.5-COOH Chloride vs. Alexa Fluor 680 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent dyes, the choice between CY5.5-COOH chloride and Alexa Fluor 680 is a critical decision point. Both dyes offer emission profiles in the NIR spectrum, a region advantageous for deep tissue imaging due to reduced autofluorescence and light scattering. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental protocols, to inform your selection process.
This comparison guide delves into the spectral properties, brightness, and stability of this compound and Alexa Fluor 680. By presenting quantitative data and detailed experimental methodologies, we aim to equip researchers with the necessary information to choose the optimal fluorophore for their specific application, whether it be in microscopy, flow cytometry, or in vivo imaging.
Quantitative Performance Comparison
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. A summary of the key performance indicators for this compound and Alexa Fluor 680 is presented below.
| Property | This compound | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~650 - 678 | ~679 - 684[1][2][3] |
| Emission Maximum (nm) | ~695 - 710[4][5] | ~702 - 707[1][2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~184,000[1][3] |
| Quantum Yield | ~0.2[6] | ~0.36[7] |
| Molecular Weight ( g/mol ) | ~619.2[8] | Not specified |
| Reactive Form | Carboxylic Acid | NHS Ester |
| Key Features | High sensitivity and stability[4][5][9] | High brightness, photostability, and pH insensitivity[3][10] |
Delving into the Data: Brightness and Photostability
Brightness , a crucial factor for detecting low-abundance targets, is a product of the molar extinction coefficient and the quantum yield. While this compound possesses a higher molar extinction coefficient, the significantly greater quantum yield of Alexa Fluor 680 contributes to its reputation as a brighter dye.[7]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound and Alexa Fluor 680 to proteins. It is important to note that this compound, in its carboxylic acid form, requires activation to an amine-reactive species (e.g., an NHS ester) before it can be conjugated to primary amines on a protein.
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol first describes the conversion of the carboxylic acid to a more reactive N-hydroxysuccinimide (NHS) ester, followed by the conjugation to a protein.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio should be approximately 1:1.2:1.2 (dye:EDC:NHS).
-
Allow the reaction to proceed for at least 1 hour at room temperature in the dark, with stirring. This will form the CY5.5-NHS ester.
-
-
Protein Preparation:
-
Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Conjugation Reaction:
-
Add the activated CY5.5-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is often used.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Conjugation of Alexa Fluor 680 NHS Ester to an Antibody
This protocol outlines the direct conjugation of the amine-reactive Alexa Fluor 680 NHS ester to an antibody.
Materials:
-
Alexa Fluor 680 NHS Ester
-
Antibody to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Reaction vessels
-
Stirring equipment
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the Alexa Fluor 680 NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the dissolved Alexa Fluor 680 NHS ester to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is between 5:1 and 20:1.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Purify the conjugated antibody using a gel filtration column equilibrated with a suitable storage buffer.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in protein conjugation and a typical cell imaging workflow.
Caption: General workflow for protein conjugation with fluorescent dyes.
Caption: A typical immunofluorescence experimental workflow.
Conclusion
Both this compound and Alexa Fluor 680 are valuable tools for fluorescence-based applications in the near-infrared spectrum.
This compound offers a high molar extinction coefficient and is a cost-effective option. However, its lower quantum yield and the need for a separate activation step for conjugation are important considerations.
Alexa Fluor 680 , on the other hand, stands out for its superior brightness, photostability, and pH insensitivity.[3][10] It is supplied in a ready-to-use amine-reactive form, simplifying the conjugation process. For applications demanding high sensitivity, prolonged imaging times, and robust performance, Alexa Fluor 680 is often the preferred choice, despite its higher cost.
Ultimately, the selection between these two dyes will depend on the specific requirements of the experiment, including the sensitivity needed, the instrumentation available, and budgetary constraints. This guide provides the foundational data to make an informed decision and optimize your experimental outcomes.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Fluorescence Stability of Near-Infrared Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the development of imaging agents and therapeutic constructs. Among the myriad of available options, cyanine (B1664457) dyes are a popular choice due to their high molar extinction coefficients and tunable optical properties. However, a key performance parameter that dictates their utility, particularly for longitudinal in vivo imaging and quantitative assays, is their fluorescence stability. This guide provides an objective comparison of the fluorescence stability of several commonly used NIR cyanine dyes, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of NIR Cyanine Dye Properties
The following table summarizes key photophysical and stability parameters for prominent NIR cyanine dyes. It is important to note that these values are compiled from various sources and experimental conditions can significantly influence performance. Therefore, the conditions are provided where available to aid in interpretation.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) | Relative Photostability | Experimental Conditions |
| Indocyanine Green (ICG) | ~780 | ~820 | ~150,000 - 250,000 | 0.009 (in water) - 0.13 (in DMSO) | Moderate | Prone to aggregation and degradation in aqueous solutions.[1][2] Stability is concentration and solvent dependent.[1] |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | 0.033 (in water) - 0.12 (conjugated to HSA) | High | Generally considered more photostable than ICG.[3][4] |
| IR-820 | ~820 | ~840 | Not specified | Lower than ICG | Higher than ICG | Degradation half-time is approximately double that of ICG under similar light exposure. |
| Cy7 | ~750 | ~773 | ~250,000 | ~0.28 (in PBS) | Moderate to Low | Susceptible to photobleaching, but can be stabilized. |
| CyNA-414 | Not specified | Not specified | Not specified | Not specified | Higher than ICG | A rationally designed tricarbocyanine with improved photostability. |
Experimental Protocol for Measuring Fluorescence Stability
A standardized method for assessing fluorophore photostability is crucial for accurate comparisons. A common approach involves time-lapse imaging of the dye under controlled illumination and quantifying the decay of its fluorescence intensity.
Objective: To determine and compare the photobleaching rate of different NIR cyanine dyes under controlled illumination.
Materials:
-
NIR cyanine dyes of interest (e.g., ICG, IRDye 800CW).
-
Phosphate-buffered saline (PBS), pH 7.4, or other relevant biological buffer.
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader or a fluorescence microscope equipped with:
-
A stable NIR light source (e.g., laser or LED with controlled intensity).
-
Appropriate excitation and emission filters for each dye.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of each dye in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired imaging buffer (e.g., PBS) to a standardized final concentration (e.g., 1 µM).
-
Pipette equal volumes of each dye solution into multiple wells of the 96-well plate. Include buffer-only wells as a control for background fluorescence.
-
-
Instrument Setup:
-
Turn on the light source and allow it to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Adjust the excitation light intensity to a defined and constant level. It is critical to use the same light intensity for all measurements to ensure a fair comparison.
-
Set the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Acquisition:
-
Acquire an initial fluorescence intensity measurement (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence intensity measurements at regular intervals over a period of time until the intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
For each time point (t), subtract the background fluorescence from the dye's fluorescence intensity.
-
Calculate the normalized fluorescence intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
Fit the resulting photobleaching curve to a single exponential decay function to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) from the rate constant using the formula: t₁/₂ = ln(2)/k.
-
Interpretation:
A longer photobleaching half-life indicates higher fluorescence stability. By comparing the t₁/₂ values of different dyes measured under identical conditions, a reliable ranking of their relative photostability can be established.
Experimental Workflow for Fluorescence Stability Comparison
The following diagram illustrates the key steps in the experimental protocol for comparing the fluorescence stability of near-infrared cyanine dyes.
References
Navigating the Near-Infrared Landscape: A Guide to Alternatives for CY5.5-COOH Chloride in NIR Imaging
For researchers, scientists, and drug development professionals venturing into the realm of in vivo near-infrared (NIR) imaging, the selection of an appropriate fluorescent probe is paramount. While CY5.5-COOH chloride has been a workhorse in the field, a growing arsenal (B13267) of alternative dyes offers enhanced performance characteristics, paving the way for clearer, deeper, and more sensitive imaging. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.
The ideal NIR fluorophore for in vivo imaging should exhibit high quantum yield, strong molar extinction coefficient, exceptional photostability, and low non-specific tissue accumulation, leading to a high target-to-background ratio. This guide will delve into a comparative analysis of this compound against other commercially available and novel NIR dyes, focusing on these key performance indicators.
Performance Comparison of NIR Dyes
To facilitate a clear and concise comparison, the following table summarizes the key photophysical and in vivo performance properties of this compound and its notable alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages | Key Disadvantages |
| This compound | ~675 | ~710[1] | ~250,000 | ~0.28 | Well-established, commercially available. | Moderate photostability, potential for non-specific binding. |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.02-0.08 (in plasma) | FDA-approved, rapid clearance.[2] | Low quantum yield, poor photostability, concentration-dependent aggregation.[3] |
| IRDye 800CW | ~774 | ~794 | ~240,000 | ~0.12 | High photostability, good quantum yield, available for conjugation.[4] | Can exhibit non-specific binding. |
| ZW800-1 | ~765 | ~785 | ~210,000 | ~0.15 | Zwitterionic nature leads to ultra-low non-specific tissue background and rapid renal clearance, resulting in high tumor-to-background ratios.[5][6] | May require specific conjugation strategies. |
| Si-Rhodamine Dyes (e.g., SiR700) | ~680-700 | ~700-720 | High | High | High photostability and brightness.[7] | Newer class of dyes, may have less established conjugation protocols. |
| NIR-II Dyes (e.g., CH1055-PEG) | >900 | >1000 | Varies | Varies | Deeper tissue penetration due to reduced scattering at longer wavelengths.[8] | Often require specialized imaging systems, lower quantum yields compared to NIR-I dyes. |
In Vivo Performance: A Head-to-Head Comparison
In a study comparing targeted NIR fluorophores for in vivo tumor imaging, ZW800-1 demonstrated a significantly higher tumor-to-background ratio (TBR) compared to both IRDye 800CW and Cy5.5.[5][9] At 4 hours post-injection of a cyclic RGD peptide conjugate, the TBR for ZW800-1 reached 17.2, while IRDye 800CW and Cy5.5 conjugates achieved TBRs of 5.1 and 2.7, respectively.[5] This highlights the impact of the dye's intrinsic properties on in vivo imaging contrast.
Experimental Protocols
To ensure reproducibility and aid in the practical application of these alternative dyes, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vivo NIR Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the general procedure for assessing the in vivo performance of a targeted NIR probe.
Materials:
-
NIR fluorescent probe (e.g., antibody or peptide conjugated to the dye of interest)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system equipped for NIR fluorescence detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: Intravenously inject the NIR fluorescent probe into the tail vein of the anesthetized mouse. The optimal dose will depend on the probe and should be determined empirically.
-
Image Acquisition: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-injection), anesthetize the mouse and place it in the imaging chamber.
-
Imaging Parameters: Acquire fluorescence images using the appropriate excitation and emission filters for the specific dye. Typical exposure times range from 100 to 800 ms.[10]
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (background).
-
Calculate Tumor-to-Background Ratio (TBR): Divide the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
Protocol 2: Cell Binding Assay
This protocol describes a method to evaluate the binding specificity of a targeted fluorescent probe to cancer cells in vitro.
Materials:
-
Cancer cell line expressing the target of interest
-
Control cell line lacking the target
-
NIR fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (for fixation)
-
96-well black-walled imaging plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both the target-positive and target-negative cells into a 96-well plate and allow them to adhere overnight.
-
Probe Incubation: Remove the culture medium and incubate the cells with varying concentrations of the NIR fluorescent probe in a suitable buffer (e.g., PBS with 1% BSA) for 1-2 hours at 37°C or 4°C to minimize internalization if only surface binding is being assessed.
-
Washing: Gently wash the cells three times with cold PBS to remove unbound probe.
-
Fixation (Optional): Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Imaging and Quantification: Measure the fluorescence intensity of each well using a fluorescence plate reader. Alternatively, visualize and quantify the cell-bound fluorescence using a fluorescence microscope.
-
Data Analysis: Plot the fluorescence intensity as a function of probe concentration to determine the binding affinity (Kd). Compare the signal from the target-positive and target-negative cells to assess specificity.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is crucial for the rational design and application of targeted NIR probes. Below are Graphviz diagrams illustrating key signaling pathways and a typical experimental workflow.
Caption: EGFR signaling pathway targeted by NIR probes.
Caption: Integrin signaling pathway targeted by RGD-conjugated NIR probes.
Caption: A typical workflow for evaluating targeted NIR probes.
Conclusion
The field of NIR imaging is continuously evolving, with a growing selection of fluorescent probes that offer significant advantages over traditional dyes like this compound. Alternatives such as IRDye 800CW provide enhanced photostability, while zwitterionic dyes like ZW800-1 offer a paradigm shift in achieving high tumor-to-background ratios through their unique charge characteristics. The emergence of NIR-II dyes further pushes the boundaries of in vivo imaging depth. By carefully considering the photophysical properties, in vivo performance, and the biological context of the research question, scientists and drug developers can select the optimal NIR probe to illuminate their path to discovery. This guide serves as a starting point for navigating the exciting and expanding landscape of NIR imaging alternatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
- 3. Targeted NIR-II emissive nanoprobes for tumor detection in mice and rabbits - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 2.5. In Vivo NIR Fluorescence Imaging [bio-protocol.org]
- 6. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 7. Molecular Imaging of EGFR: It's Time to Go Beyond Receptor Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quality analysis of in vivo near-infrared fluorescence and conventional gamma images acquired using a dual-labeled tumor-targeting probe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Specificity of CY5.5-COOH Labeled Antibodies
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a cornerstone of modern molecular biology and immunology. Among the myriad of available fluorophores, CY5.5, a cyanine (B1664457) dye, is a popular choice for applications requiring near-infrared (NIR) fluorescence detection, which minimizes autofluorescence from biological samples. However, the process of labeling an antibody with CY5.5-COOH, or any fluorophore, can potentially alter its binding characteristics. Therefore, rigorous validation of the specificity of the conjugated antibody is a critical and non-negotiable step to ensure data integrity and reproducibility.
This guide provides an objective comparison of methodologies for validating the specificity of CY5.5-COOH labeled antibodies against other common alternatives and offers supporting experimental data and detailed protocols for key validation assays.
Comparing Fluorophore Performance: CY5.5 vs. Alternatives
While CY5.5 offers the advantage of shifting detection to the far-red spectrum, its performance should be considered in the context of other available fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) and Alexa Fluor dyes. The choice of fluorophore can significantly impact the sensitivity, photostability, and ultimately, the reliability of an immunoassay.
Key Performance Indicators of Common Fluorophores
| Performance Metric | CY5.5-COOH | FITC | Alexa Fluor 647 (a common alternative to CY5.5) | Key Considerations |
| Excitation/Emission Maxima (nm) | ~678 / ~703 | ~495 / ~519 | ~650 / ~668 | CY5.5's longer wavelengths reduce background autofluorescence common in biological samples.[1] |
| Photostability | Moderate | Low | High | FITC is highly susceptible to photobleaching, while Alexa Fluor dyes are known for their superior photostability, which is crucial for applications requiring long exposure times like confocal microscopy.[2][3] |
| Quantum Yield | Moderate | High | High | A higher quantum yield translates to a brighter signal. |
| pH Sensitivity | Low | High | Low | The fluorescence of FITC is highly pH-dependent, which can be a concern in certain cellular environments. |
| Self-Quenching | Prone to self-quenching at high degrees of labeling, which can reduce fluorescence.[3] | Less prone | Less susceptible to self-quenching, resulting in brighter conjugates, especially at higher degrees of labeling.[3] | The degree of labeling (DOL) is a critical factor to optimize for cyanine dyes. |
The Five Pillars of Antibody Specificity Validation
To ensure the highest level of confidence in your CY5.5-COOH labeled antibody, a multi-pronged validation approach is recommended. The International Working Group for Antibody Validation (IWGAV) has proposed a framework based on five conceptual pillars.[4] These strategies are applicable to all antibodies, including those labeled with fluorophores.
-
Genetic Strategies : This is considered the gold standard for antibody validation.[5] It involves testing the antibody on cells or tissues where the target gene has been knocked out (KO) or knocked down (KD). A specific antibody should show a signal in the wild-type sample and a significantly reduced or absent signal in the KO/KD sample.[6][7]
-
Orthogonal Strategies : This approach compares the results obtained with the CY5.5-COOH labeled antibody to a non-antibody-based method. For instance, the protein expression levels determined by the antibody in a panel of cell lines can be correlated with mRNA levels measured by RNA-seq.[8]
-
Independent Antibody Strategies : This method utilizes two or more independent antibodies that recognize different epitopes on the same target protein. Consistent detection patterns from all antibodies increase confidence in their specificity.[9]
-
Expression of Tagged Proteins : In this strategy, the target protein is expressed with a known tag (e.g., GFP, HA). The signal from the CY5.5-COOH labeled antibody should co-localize with the signal from an antibody specific to the tag.[10]
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS) : This powerful technique uses the antibody to isolate the target protein from a complex mixture, which is then identified by mass spectrometry. A specific antibody should primarily pull down the intended target.[8]
Experimental Protocols for Validating CY5.5-COOH Labeled Antibodies
The following are detailed protocols for key experiments used to validate the specificity of fluorescently labeled antibodies.
Fluorescent Western Blotting
This technique is fundamental for assessing an antibody's ability to recognize a specific protein at its correct molecular weight.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody (unlabeled)
-
CY5.5-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescence imaging system
Protocol:
-
Protein Separation and Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the CY5.5-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. Protect from light.
-
-
Final Washes:
-
Wash the membrane three times for 5-10 minutes each with TBST. Protect from light.
-
-
Imaging:
-
Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for CY5.5.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC)
IF/IHC is used to visualize the subcellular localization of the target protein.
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody (unlabeled or directly conjugated with CY5.5-COOH)
-
CY5.5-conjugated secondary antibody (if using an unlabeled primary)
-
Phosphate-buffered saline with Tween 20 (PBST)
-
Antifade mounting medium with DAPI
-
Fluorescence or confocal microscope
Protocol:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the samples with permeabilization buffer for 10-15 minutes.
-
-
Blocking:
-
Block for 30-60 minutes in blocking buffer to reduce non-specific binding.
-
-
Antibody Incubation:
-
If using an unlabeled primary antibody, incubate for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBST. Then, incubate with the CY5.5-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
If using a directly conjugated CY5.5-COOH primary antibody, incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the samples three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips or slides with antifade mounting medium containing DAPI.
-
Image using a fluorescence or confocal microscope with the appropriate laser and filter sets for DAPI and CY5.5.
-
Flow Cytometry
Flow cytometry allows for the quantification of target protein expression on a single-cell basis.
Materials:
-
Single-cell suspension
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Directly conjugated CY5.5-COOH primary antibody or an unlabeled primary with a CY5.5-conjugated secondary antibody
-
Fixation/permeabilization buffers (for intracellular targets)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension and wash the cells with cold FACS buffer.
-
-
Staining:
-
For surface staining, incubate the cells with the CY5.5-COOH labeled antibody for 30 minutes on ice in the dark.
-
For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol before incubating with the antibody.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer equipped with a laser and detector suitable for CY5.5.
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Key antibody specificity validation workflows.
Caption: Logic for selecting a fluorophore based on experimental needs.
Conclusion
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Strategy for Antibody Validation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 6. Raising the Bar for Antibody Validation: Knockouts, Knockdowns and Beyond - Behind the Bench [thermofisher.com]
- 7. novusbio.com [novusbio.com]
- 8. Antibody Enhanced-Validation Strategies [sigmaaldrich.com]
- 9. cusabio.com [cusabio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of CY5.5-COOH Chloride Conjugates
For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescently labeled conjugates is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of CY5.5-COOH chloride conjugates and its alternatives, with a focus on cross-reactivity and non-specific binding. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate fluorescent probe for your research needs.
Cyanine5.5 (CY5.5), a far-red fluorescent dye, is a popular choice for labeling biomolecules in various applications, including in vivo imaging, flow cytometry, and immunohistochemistry. Its favorable spectral properties, such as high extinction coefficient and emission in a region with low tissue autofluorescence, contribute to its widespread use. However, like all fluorescent probes, conjugates of this compound can exhibit non-specific binding, leading to background signal and potentially confounding experimental results. This guide will delve into the performance of CY5.5 conjugates and compare them with viable alternatives.
Performance Comparison of CY5.5 and Alternatives
While direct head-to-head cross-reactivity data for every CY5.5 alternative is not always available in published literature, performance characteristics such as fluorescence brightness, photostability, and the propensity for self-quenching can provide valuable insights into their potential for non-specific interactions. Dye aggregation, for instance, can lead to fluorescence quenching and is a form of non-specific interaction that can reduce the signal-to-noise ratio.
| Feature | CY5.5 | Alexa Fluor 647 | iFluor® 647 | DY-647 |
| Excitation Max (nm) | ~675 | ~650 | ~650 | ~653 |
| Emission Max (nm) | ~694 | ~668 | ~670 | ~672 |
| Relative Brightness | Good | Excellent | Excellent | Good |
| Photostability | Moderate | Excellent | Excellent | Good |
| pH Sensitivity | Moderate | Low | Low (pH 3-11) | Moderate |
| Propensity for Aggregation | Higher | Lower | Lower | Moderate |
Note: The performance of conjugates can be influenced by the degree of labeling (DOL).
Studies have shown that cyanine (B1664457) dyes like CY5.5 can be more prone to aggregation and self-quenching at higher degrees of labeling compared to alternatives like the Alexa Fluor series. This can result in a decrease in fluorescence intensity and is a critical consideration for experiments requiring high signal-to-noise ratios.
Experimental Protocols for Assessing Cross-Reactivity and Non-Specific Binding
To empirically determine the level of cross-reactivity or non-specific binding of a fluorescent conjugate, a series of well-controlled experiments are essential. Below are detailed protocols for immunohistochemistry (IHC) and flow cytometry, two common applications where conjugate specificity is crucial.
Immunohistochemistry (IHC) Protocol for Assessing Non-Specific Binding
This protocol is designed to evaluate the non-specific binding of a fluorescently labeled antibody conjugate on tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
CY5.5-conjugated antibody and alternative dye-conjugated antibodies (at the same concentration and degree of labeling)
-
Isotype control antibody conjugated with the same fluorescent dyes
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100)
-
Antigen retrieval buffer (for FFPE tissues)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval (for FFPE tissues):
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer pH 6.0).
-
-
Permeabilization (for intracellular targets):
-
Incubate sections in PBS with 0.1-0.5% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate sections with the primary antibody conjugates (CY5.5, Alexa Fluor 647, etc.) and the corresponding isotype controls at their optimal dilution in blocking buffer overnight at 4°C.
-
-
Washing:
-
Wash slides with PBS (3 x 5 minutes).
-
-
Counterstaining and Mounting:
-
Mount coverslips using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with identical settings for all slides.
-
Quantify the fluorescence intensity in regions of interest (target-positive areas) and background regions (target-negative areas) using software like ImageJ. The signal-to-noise ratio can be calculated to compare the specificity of the different conjugates.
-
Flow Cytometry Protocol for Comparing Conjugate Specificity
This protocol allows for the quantitative comparison of specific and non-specific binding of fluorescent conjugates to a cell suspension.
Materials:
-
Single-cell suspension of target-positive and target-negative cell lines
-
CY5.5-conjugated antibody and alternative dye-conjugated antibodies
-
Isotype control antibody conjugated with the same fluorescent dyes
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Cell Preparation:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in cold flow cytometry staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently conjugated primary antibodies and isotype controls at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Resuspension:
-
Resuspend the cell pellet in 500 µL of flow cytometry staining buffer.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell populations of interest.
-
Compare the median fluorescence intensity (MFI) of the target-positive cells stained with the specific antibody to the MFI of the isotype control.
-
A higher stain index (separation between positive and negative populations) indicates better specificity.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in assessing conjugate specificity.
Caption: Workflow for assessing non-specific binding in immunohistochemistry.
Caption: Workflow for comparing conjugate specificity using flow cytometry.
Conclusion
The selection of a fluorescent conjugate should be guided by empirical data. While this compound is a widely used and effective dye, alternatives such as Alexa Fluor 647 and iFluor® 647 may offer superior performance in terms of brightness, photostability, and reduced non-specific binding due to a lower propensity for aggregation. The provided protocols offer a robust framework for researchers to systematically evaluate and compare the performance of different fluorescent conjugates in their specific experimental context. By carefully assessing the signal-to-noise ratio in imaging applications and the stain index in flow cytometry, researchers can confidently select the optimal reagent to ensure the accuracy and reliability of their findings.
A Head-to-Head Comparison of Near-Infrared Dyes: CY5.5 vs. Competitors for Quantitative Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent dyes, selecting the optimal probe is paramount for generating high-quality, quantifiable data. This guide provides a comprehensive comparison of Cyanine5.5 (CY5.5) with its major competitors, Alexa Fluor 680 and IRDye 800CW, focusing on the quantitative analysis of fluorescence intensity. We delve into key performance metrics, provide detailed experimental protocols for their assessment, and visualize common experimental workflows and signaling pathways to aid in experimental design.
CY5.5 is a widely used NIR fluorescent dye that has become a staple in various biomedical research applications, including in vivo imaging, due to its favorable spectral properties that fall within the NIR window (700-900 nm).[1][2] This spectral range is advantageous for deep tissue imaging as it minimizes interference from background autofluorescence and light scattering by biological tissues.[2] However, a critical evaluation of its quantitative performance against other popular NIR dyes is essential for informed decision-making in research and development.
Quantitative Performance Metrics: A Comparative Analysis
The brightness of a fluorophore, a critical factor in achieving high sensitivity, is determined by its molar extinction coefficient and fluorescence quantum yield. The molar extinction coefficient (ε) indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield (Φ) represents the efficiency of converting absorbed photons into emitted fluorescent light.[3] Photostability, or the resistance to photobleaching, is another crucial parameter for quantitative imaging, especially in experiments requiring long exposure times.
Below is a summary of the key quantitative parameters for CY5.5, Alexa Fluor 680, and IRDye 800CW. It is important to note that these values can be influenced by the local environment, such as solvent, pH, and conjugation to biomolecules.
| Parameter | CY5.5 | Alexa Fluor 680 | IRDye 800CW |
| Excitation Maximum (nm) | ~675 - 678 | ~679 | ~774 |
| Emission Maximum (nm) | ~694 - 707 | ~702 | ~794 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~183,000 | ~240,000 |
| Quantum Yield (Φ) | ~0.28 | ~0.36 | ~0.12 |
| Relative Brightness (ε x Φ) | ~70,000 | ~65,880 | ~28,800 |
| Photostability | Moderate | High | High |
Note: The values presented are approximate and can vary depending on the specific chemical form of the dye and the experimental conditions. Data compiled from multiple sources.
Studies have shown that while both CY5.5 and Alexa Fluor 680 are bright dyes in the 700 nm region, Alexa Fluor dyes are often reported to be more photostable than their cyanine (B1664457) counterparts.[4] IRDye 800CW, with its longer emission wavelength, offers the advantage of even lower tissue autofluorescence, making it a strong candidate for in vivo imaging despite its lower quantum yield.[5] The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need for multiplexing with other fluorophores.
Experimental Protocols for Quantitative Fluorescence Analysis
Accurate and reproducible quantification of fluorescence intensity is fundamental to robust experimental design. Below are detailed protocols for measuring the relative fluorescence quantum yield and assessing the photostability of fluorescent dyes.
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a well-characterized standard.[6]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent dye of interest (test sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Oxazine 1 for the NIR range)[7]
-
Solvent (e.g., ethanol (B145695) or phosphate-buffered saline)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard. This low absorbance range is crucial to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.
-
Record the fluorescence emission spectrum for each dilution of both the test and standard samples. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φx) can be calculated using the following equation:
Φx = Φst * (Slopex / Slopest) * (ηx² / ηst²)
Where:
-
Φst is the quantum yield of the standard.
-
Slopex and Slopest are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test and standard samples, respectively (if they are different).
-
Assessment of Photobleaching
This protocol provides a method to compare the photostability of different fluorescent dyes under continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source and filter sets for the dyes being tested.
-
Solutions of the fluorescent dyes at the same concentration.
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a slide with a droplet of the dye solution and cover with a coverslip. Seal the edges to prevent evaporation.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using a consistent set of imaging parameters (e.g., objective, laser power, exposure time), acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability. Dyes with slower decay rates are more photostable.[8]
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the practical application of these dyes, the following diagrams, generated using the DOT language, illustrate a typical in vivo imaging workflow and a common signaling pathway investigated using fluorescently labeled ligands.
Caption: Experimental workflow for in vivo tumor imaging using a CY5.5-conjugated targeting ligand.
Caption: Simplified signaling pathway of a receptor tyrosine kinase activated by a CY5.5-labeled ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of visible and near-infrared wavelength-excitable fluorescent dyes for molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Crowded Spectrum: A Guide to CY5.5-COOH in Multiplexing
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence imaging, the choice of fluorophores is paramount. This guide provides a comprehensive comparison of CY5.5-COOH, a popular near-infrared dye, with its alternatives, offering insights into spectral overlap considerations and practical guidance for robust experimental design.
Understanding the Spectral Properties of CY5.5-COOH
CY5.5-COOH is a near-infrared (NIR) fluorescent dye valued for its emission in a spectral region where cellular autofluorescence is significantly reduced. This characteristic can lead to an improved signal-to-noise ratio, a critical factor in sensitive imaging applications. The key spectral properties of CY5.5-COOH are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~675-684 nm | [1](--INVALID-LINK----INVALID-LINK-- |
| Emission Maximum (λem) | ~694-710 nm | [1](--INVALID-LINK----INVALID-LINK-- |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [2](--INVALID-LINK--) |
| Quantum Yield (Φ) | ~0.20 - 0.28 | [3](--INVALID-LINK--) |
The Challenge of Spectral Overlap in Multiplexing
In multiplexing experiments, where multiple fluorophores are used simultaneously, the emission spectrum of one dye can bleed into the detection channel of another. This phenomenon, known as spectral overlap or bleed-through, can lead to false-positive signals and inaccurate quantification. Careful consideration of the spectral properties of all fluorophores in a panel is therefore essential.
The following diagram illustrates the concept of spectral overlap between CY5.5 and other commonly used fluorophores.
References
Performance Evaluation of CY5.5-COOH in Diverse Imaging Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of the near-infrared (NIR) fluorescent dye CY5.5-COOH across various imaging systems. In the realm of biomedical research and drug development, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable results. This document offers an objective comparison of CY5.5-COOH with other commonly used NIR dyes, supported by experimental data, to aid in the selection of the optimal imaging agent for your specific application.
Key Performance Indicators: A Quantitative Comparison
The efficacy of a fluorescent dye in imaging applications is determined by several key photophysical and performance parameters. The following tables summarize the quantitative data for CY5.5-COOH and its alternatives.
Table 1: Photophysical Properties of Selected Near-Infrared (NIR) Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| CY5.5-COOH | 675 - 683[1][2] | 694 - 710[1][3] | ~250,000[4] | ~0.27 - 0.28[2] |
| Indocyanine Green (ICG) | ~780 | ~810 | ~200,000 | ~0.01-0.1 |
| IRDye® 800CW | ~774 | ~789[5] | ~270,000 | ~0.05-0.1 |
| Alexa Fluor® 750 | ~749 | ~775 | ~270,000 | ~0.12 |
| Cy7 | ~750 | ~773[6] | ~250,000 | ~0.28 |
Table 2: Performance in In Vivo Imaging Applications
| Dye | Reported Photostability | Typical Signal-to-Background Ratio (SBR) | Key Advantages | Key Disadvantages |
| CY5.5-COOH | Moderate to High[3] | Application Dependent | High sensitivity, good stability[3] | Potential for lower TBR compared to longer wavelength dyes[7] |
| Indocyanine Green (ICG) | Low | Variable, can be low | FDA-approved, readily available | Poor photostability, short plasma half-life[8] |
| IRDye® 800CW | High | Generally >5, can be significantly higher than CY5.5[9][10] | High photostability, excellent SBR[9] | Higher cost |
| Alexa Fluor® 750 | High[11] | High | High brightness and photostability[11] | Higher cost |
| Cy7 | Moderate | High | Long emission wavelength for deep tissue imaging[6] | Can exhibit radiobleaching[12] |
Experimental Protocols for Performance Evaluation
To ensure a standardized and reproducible assessment of fluorescent dye performance, detailed experimental protocols are crucial.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample relative to a known standard.
-
Standard Selection: Choose a standard with a well-characterized quantum yield and spectral properties similar to the test sample (e.g., for CY5.5-COOH, a standard like Cy5 can be used).
-
Solution Preparation: Prepare a series of five dilutions for both the standard and the test sample in a suitable solvent (e.g., DMSO, PBS). The absorbance of these solutions at the excitation wavelength should not exceed 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths, detector voltage) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively.
-
-
Figure 1: Workflow for determining relative fluorescence quantum yield.
Protocol 2: In Vivo Fluorescence Imaging and Signal-to-Background Ratio (SBR) Measurement
This protocol describes a general procedure for in vivo imaging in a small animal model using an imaging system like the IVIS® Spectrum.
-
Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
If necessary, remove fur from the imaging area to minimize light scattering and absorption.
-
Acquire a baseline (pre-injection) image.
-
-
Probe Administration: Inject the fluorescently labeled probe (e.g., CY5.5-COOH conjugated to a targeting moiety) intravenously.
-
Image Acquisition:
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for the specific dye (e.g., for CY5.5, excitation ~640 nm, emission ~680 nm).
-
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest.
-
Image the excised organs to confirm the in vivo signal localization and quantify biodistribution.
-
-
Data Analysis:
-
Using the imaging software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., adjacent muscle tissue).
-
Calculate the average fluorescence intensity within each ROI.
-
The Signal-to-Background Ratio (SBR) is calculated as: SBR = (Mean Intensity of Target ROI) / (Mean Intensity of Background ROI)
-
Figure 2: Workflow for in vivo imaging and SBR measurement.
Protocol 3: Assessment of Photostability
This protocol provides a method to evaluate the photostability of a fluorescent dye under continuous illumination.
-
Sample Preparation: Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.
-
Instrumentation: Use a fluorescence microscope or a spectrofluorometer equipped with a light source for continuous excitation.
-
Illumination: Expose the sample to continuous illumination at the dye's excitation maximum with a defined power density.
-
Data Acquisition: Record the fluorescence intensity at regular intervals over a set period (e.g., every 10 seconds for 10 minutes).
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching time constant or half-life.
-
Compare the photobleaching rates of different dyes under identical experimental conditions.
-
Figure 3: Workflow for assessing photostability.
Factors Influencing In Vivo Imaging Performance
The successful application of fluorescent dyes in in vivo imaging depends on a complex interplay of factors related to the dye itself, the biological environment, and the imaging system.
Figure 4: Factors influencing in vivo imaging performance.
Conclusion
CY5.5-COOH is a versatile and widely used NIR dye with favorable properties for a range of bioimaging applications, including high sensitivity and good stability. However, for applications requiring deep tissue penetration and the highest possible signal-to-background ratios, longer-wavelength dyes such as IRDye® 800CW may offer superior performance. The choice of the optimal fluorescent probe ultimately depends on the specific requirements of the experimental setup, including the imaging system, the biological target, and the desired sensitivity. This guide provides the necessary data and protocols to make an informed decision and optimize your imaging experiments for robust and reproducible results.
References
- 1. Temporal dynamics of fluorescence and photoacoustic signals of a Cetuximab-IRDye800 conjugate in EGFR-overexpressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
